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1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole Documentation Hub

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  • Product: 1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole
  • CAS: 1849281-53-3

Core Science & Biosynthesis

Foundational

Verdiperstat (CAS 890655-80-8): A Technical Guide to an Investigational Myeloperoxidase Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Verdiperstat (CAS 890655-80-8), an investigational small molecule. Also known by...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Verdiperstat (CAS 890655-80-8), an investigational small molecule. Also known by its code designations AZD3241 and BHV-3241, Verdiperstat is a first-in-class, irreversible inhibitor of myeloperoxidase (MPO). This document consolidates available data on its chemical identity, physical and chemical properties, and critical safety information. Furthermore, it delves into the scientific context of its mechanism of action, supported by data from preclinical and clinical research, to offer a complete resource for professionals engaged in neurodegenerative disease and inflammation research.

Chemical Identity and Molecular Structure

Accurate identification is critical for any research compound. Verdiperstat has been referenced under multiple identifiers. While the initial query referenced CAS 1849281-53-3, the formally adopted and correct CAS Registry Number is 890655-80-8.[1]

IdentifierValueSource
Primary Name VerdiperstatUSAN Council[1]
CAS Registry No. 890655-80-8USAN Council[1]
Synonyms AZD3241, AZD 3241, BHV-3241MedChemExpress, ALZFORUM[2][3]
IUPAC Name 1-[2-(propan-2-yloxy)ethyl]-2-sulfanylidene-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-oneUSAN Council, PubChem[1][4]
Molecular Formula C₁₁H₁₅N₃O₂SUSAN Council[1]
Molecular Weight 253.32 g/mol PubChem, USAN Council[1][4]
Canonical SMILES CC(C)OCCN1C2=C(C(=O)NC1=S)NC=C2PubChem[4]

Physicochemical Properties and Solubility

Understanding the physical properties and solubility of a compound is fundamental for designing experiments, from in vitro assays to in vivo studies. While extensive experimental data such as melting and boiling points are not publicly documented, key properties for laboratory use have been reported by chemical suppliers.

PropertyValueNotesSource
Predicted Density 1.34 g/cm³This is a computationally predicted value.TargetMol[5]
Solubility in DMSO 150 mg/mL (592.14 mM)Sonication is recommended to achieve complete dissolution. This high solubility makes DMSO an ideal solvent for preparing concentrated stock solutions.TargetMol[5]
In Vivo Formulation 4 mg/mL (15.79 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% SalineSonication is recommended. Solvents should be added sequentially, ensuring the solution is clear before adding the next component. This formulation provides a reference for animal studies.TargetMol[5]
Protocol for Stock Solution Preparation (100 mM in DMSO)

This protocol describes the preparation of a 100 mM stock solution, a common starting concentration for serial dilutions in experimental assays.

  • Weighing: Accurately weigh out 2.53 mg of Verdiperstat powder using a calibrated analytical balance.

  • Solvent Addition: Add 100 µL of high-purity, anhydrous DMSO to the vial containing the Verdiperstat powder.

  • Dissolution: Cap the vial securely. Vortex thoroughly. If needed, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particulates remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

G cluster_prep Workflow: Preparation of Verdiperstat Stock Solution weigh 1. Weigh 2.53 mg Verdiperstat Powder add_dmso 2. Add 100 µL Anhydrous DMSO weigh->add_dmso Precise Measurement dissolve 3. Vortex & Sonicate Until Fully Dissolved add_dmso->dissolve Solubilization inspect 4. Visual Inspection (Confirm Clarity) dissolve->inspect Quality Control aliquot 5. Aliquot into Single-Use Vials inspect->aliquot Prevent Degradation store 6. Store at -80°C (Long-Term Stability) aliquot->store Preserve Integrity

Caption: Workflow for preparing a stable Verdiperstat stock solution.

Safety Data and Hazard Management

A comprehensive, manufacturer-specific Safety Data Sheet (SDS) for Verdiperstat is not widely available. However, aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data provides essential hazard information for risk assessment and safe handling.

GHS Hazard Classification
  • Pictogram:

  • Signal Word: Warning

  • Hazard Statement: H302: Harmful if swallowed. [4]

  • Hazard Class: Acute Toxicity 4 (Oral)[4]

Precautionary Statements & Safe Handling

Based on the GHS classification, the following laboratory practices are mandatory when handling Verdiperstat:

  • P264: Wash hands and any exposed skin thoroughly after handling.[4]

  • P270: Do not eat, drink or smoke when using this product.[4]

  • P301+P317: IF SWALLOWED: Get medical help.[4]

  • P330: Rinse mouth.[4]

  • P501: Dispose of contents/container to an approved waste disposal plant.[4]

  • Engineering Controls: Always handle solid Verdiperstat powder within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.

  • Spill Management: In case of a spill, decontaminate the area with an appropriate solvent (e.g., ethanol) and absorb the material with an inert absorbent. Place waste in a sealed, labeled container for hazardous waste disposal.

  • Waste Disposal: All waste materials, including empty vials and contaminated consumables, must be disposed of according to institutional and local regulations for chemical waste.

G cluster_safety Decision Tree: Safe Handling of Verdiperstat start Handling Verdiperstat (Solid or Solution) ppe Wear Full PPE? (Gloves, Goggles, Lab Coat) start->ppe eng_ctrl Use Engineering Controls? (Fume Hood) ppe->eng_ctrl Yes stop STOP Consult Safety Officer ppe->stop No proceed Proceed with Experiment eng_ctrl->proceed Yes eng_ctrl->stop No

Caption: A mandatory safety decision workflow for handling Verdiperstat.

Scientific Context: Mechanism of Action

Verdiperstat is a selective and irreversible inhibitor of myeloperoxidase (MPO), an enzyme predominantly found in neutrophils and microglia.[2][3][5]

  • The Role of MPO: In response to inflammatory stimuli, activated immune cells like microglia produce hydrogen peroxide (H₂O₂). MPO catalyzes the reaction of H₂O₂ with chloride ions to generate hypochlorous acid (HOCl), a potent reactive oxygen species (ROS).[5]

  • Pathological Implications: While crucial for pathogen defense, chronic MPO activation in the central nervous system contributes to a cycle of oxidative stress and neuroinflammation. This is implicated in the pathophysiology of several neurodegenerative diseases, including Multiple System Atrophy (MSA), Parkinson's Disease, and Amyotrophic Lateral Sclerosis (ALS).[3][5]

  • Verdiperstat's Intervention: By irreversibly binding to and inhibiting MPO, Verdiperstat is designed to break this cycle. The hypothesized therapeutic effect involves reducing the production of cytotoxic ROS, thereby mitigating oxidative stress, dampening sustained neuroinflammation, and protecting neurons from damage and cell death.[3][5]

G cluster_pathway Verdiperstat's Mechanism of Action stimuli Inflammatory Stimuli microglia Activated Microglia stimuli->microglia mpo MPO Enzyme microglia->mpo h2o2 H₂O₂ microglia->h2o2 ros Reactive Oxygen Species (e.g., HOCl) mpo->ros MPO Catalysis h2o2->ros MPO Catalysis stress Oxidative Stress & Neuroinflammation ros->stress degen Neurodegeneration stress->degen verdi Verdiperstat verdi->mpo Irreversible Inhibition

Caption: Verdiperstat inhibits MPO to block the neuroinflammatory cascade.

Summary of Research and Development

Verdiperstat, originally developed by AstraZeneca, has been evaluated in multiple clinical trials.[3] Phase 1 and Phase 2 studies in healthy volunteers and patients with Parkinson's disease demonstrated that the drug could enter the brain, was generally well-tolerated, and effectively reduced MPO activity in plasma.[3]

Despite its promising mechanism, a large Phase 3 trial (M-STAR) in patients with Multiple System Atrophy (MSA) failed to meet its primary and secondary endpoints in September 2021. The drug was also investigated in the HEALEY ALS Platform Trial for Amyotrophic Lateral Sclerosis (ALS). While the MPO inhibition mechanism was shown not to be effective for MSA, the rationale of targeting neuroinflammation remains a key area of research in other neurodegenerative conditions.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. verdiperstat. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11528958, Verdiperstat. [Link]

  • ALZFORUM. Verdiperstat. [Link]

  • AMSBIO. Material Safety Data Sheet. [Link]

  • USAN Council. STATEMENT ON A NONPROPRIETARY NAME ADOPTED BY THE USAN COUNCIL USAN (GH-157) VERDIPERSTAT. [Link]

  • Jucaite, A., et al. (2015). Effect of the myeloperoxidase inhibitor AZD3241 on microglia: a PET study in Parkinson's disease. Brain, 138(Pt 9), 2687–2700. [Link]

  • Eli Lilly and Company. Safety Data Sheets. [Link]

Sources

Exploratory

Strategic Sourcing & Technical Guide: 1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole

Executive Summary 1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole (CAS: 1849281-53-3) represents a high-value "sp3-rich" building block in modern medicinal chemistry. Its structural combination of a strained azetidine ring (prov...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole (CAS: 1849281-53-3) represents a high-value "sp3-rich" building block in modern medicinal chemistry. Its structural combination of a strained azetidine ring (providing rigid vectorality) and an electron-rich methoxypyrazole (a classic pharmacophore) makes it a critical intermediate for kinase inhibitors and GPCR ligands.

However, the procurement of this molecule is fraught with technical risks: instability of the free base , hygroscopicity of salt forms , and regioisomeric impurities . This guide moves beyond a simple vendor list to provide a comprehensive protocol for sourcing, validating, and handling this compound to ensure data integrity in downstream biological assays.

Part 1: Chemical Profile & Strategic Importance

Before engaging vendors, the procurement officer and lead chemist must align on the specific form required. The high ring strain of the azetidine moiety (~26 kcal/mol) dictates that the salt form is almost always preferable to the free base for storage stability.

PropertySpecificationTechnical Note
CAS Number 1849281-53-3 Primary identifier.
Molecular Formula C₇H₁₁N₃OFree base MW: 153.18 g/mol .[1]
Preferred Form HCl or TFA Salt Free base is prone to polymerization and ring-opening.
pKa (Calc) ~9.5 (Azetidine NH)Highly basic secondary amine; requires careful neutralization if used in base-sensitive couplings.
Storage 2–8°C (Desiccated)Critical. Hygroscopic degradation leads to hydrolysis.

Part 2: The Supply Landscape (Vendor Analysis)

The market for this specific azetidine-pyrazole hybrid is segmented into three tiers. Selection should be based on the phase of research (Hit-to-Lead vs. Scale-up).

Tier 1: Validated Catalog Suppliers (High Reliability)

Best for: Rapid acquisition of mg to gram quantities for Hit-to-Lead.

  • ChemShuttle (USA/Global): specialized in azetidine and cyclobutane building blocks. They often stock the HCl salt, which is superior for shelf-life.

  • BLDpharm (Shanghai/Global): Extensive inventory of heterocycles. Generally provides reliable LCMS data with shipments.

  • Combi-Blocks (USA): Known for competitive pricing on "in-stock" items. Their QC on regioisomers is typically robust.

Tier 2: Global Compliance & Aggregators

Best for: Corporate procurement requiring consolidated billing.

  • MilliporeSigma (Merck KGaA): Lists the compound (often via third-party sourcing). Highest cost but guarantees supply chain traceability.

  • eMolecules: The primary aggregator. Use this to verify "Real Stock" vs. "Lead Time" (avoid vendors with >2 week lead times for this molecule, as it implies on-demand synthesis which carries high failure risk).

Tier 3: Custom Synthesis (Bulk/Scale-up)

Best for: >100g requirements.

  • WuXi AppTec / PharmBlock: If the catalog vendors are out of stock, these CROs have the validated routes to synthesize this from tert-butyl 3-iodoazetidine-1-carboxylate and 4-methoxy-1H-pyrazole.

Decision Matrix: Sourcing Strategy

SourcingStrategy Start Requirement Defined QtyCheck Quantity Required? Start->QtyCheck SmallScale < 5 Grams QtyCheck->SmallScale LargeScale > 10 Grams QtyCheck->LargeScale StockCheck In Stock (Ships <3 days)? SmallScale->StockCheck Tier3 Contract Tier 3 (WuXi/PharmBlock) LargeScale->Tier3 FormCheck Salt Form Available? StockCheck->FormCheck Yes StockCheck->Tier3 No Tier1 Buy Tier 1 (ChemShuttle/BLD) FormCheck->Tier1 Yes (HCl/TFA) FormCheck->Tier3 No (Free Base Only)

Figure 1: Strategic sourcing workflow emphasizing the rejection of "Free Base" stock for long-term storage.

Part 3: Quality Assurance & Impurity Profiling

As a Senior Scientist, you cannot rely solely on the vendor's Certificate of Analysis (CoA). Azetidines are notorious for "silent" degradation that appears as broad baselines in LCMS but ruins stoichiometry in synthesis.

Critical Impurities to Screen
  • Regioisomers: The coupling of 4-methoxypyrazole to the azetidine linker can theoretically occur at N1 or N2. While 4-methoxy substitution makes the pyrazole symmetric before coupling, ensure the linkage is definitively on the pyrazole nitrogen.

  • Ring-Opened Hydrolysis: In the presence of moisture and acid (if not stored properly), the azetidine ring hydrolyzes to 3-amino-1-propanol derivatives.

  • Residual Boc-Precursor: If the deprotection was incomplete, you will see tert-butyl signals in the NMR (~1.4 ppm). This acts as a chain terminator in your subsequent reactions.

The "Self-Validating" QC Protocol

Step 1: The Hygroscopicity Test (Visual)

  • Upon opening the vial, if the solid appears "wet" or gummy, it has likely absorbed atmospheric water. Weigh a small sample, expose to air for 10 mins, and re-weigh. Significant mass gain (>2%) indicates the salt is deliquescent. Action: Dry under high vacuum over P₂O₅ before use.

Step 2: 1H NMR Validation (Solvent: DMSO-d6)

  • Azetidine Signals: Look for the distinct multiplets at 3.8–4.5 ppm .

  • Methoxy Group: Sharp singlet at ~3.7–3.8 ppm (Integration: 3H).

  • Pyrazole Protons: Two singlets (or close doublets) in the aromatic region (7.0–8.0 ppm ).

  • Stoichiometry Check: Integrate the azetidine protons against the methoxy group. A ratio mismatch suggests the presence of inorganic salts (NaCl) or oligomers.

Part 4: Handling & Storage Protocol

Safety Warning: Azetidines can be skin sensitizers. Handle in a fume hood.

Arrival & Intake
  • Do not store at room temperature on the receiving dock.

  • Transfer immediately to -20°C or 4°C storage.

Solubilization
  • Preferred Solvents: DMSO, DMF, Methanol.

  • Avoid: Acetone (can react with the secondary amine to form aminals/imines).

  • Free Basing: If you bought the salt but need the free base for a reaction:

    • Suspend the salt in CH₂Cl₂.

    • Treat with solid NaHCO₃ or Na₂CO₃ (avoid strong bases like NaOH which may open the ring).

    • Filter and use the filtrate immediately. Do not concentrate to dryness unless absolutely necessary, as the concentrated free base polymerizes rapidly.

Reaction Monitoring
  • When using this building block in SNAr or Amide coupling, monitor the disappearance of the azetidine NH by LCMS.

  • Note: The pyrazole ring is electron-rich; be cautious of using strong electrophiles that might halogenate the pyrazole C-5 position inadvertently.

Part 5: QC Workflow Diagram

QC_Protocol cluster_lab Laboratory Intake Workflow Arrival Shipment Arrival (Check Seal Integrity) Visual Visual Inspection (Gummy/Wet?) Arrival->Visual Dry Lyophilize / High Vac (P2O5) Visual->Dry Yes (Wet) NMR 1H NMR (DMSO-d6) Check Boc & H2O Visual->NMR No (Dry Powder) Dry->NMR PurityCheck Purity > 95%? No Ring Opening? NMR->PurityCheck Release Release to Inventory (Store -20°C) PurityCheck->Release Pass Reject Reject / Return PurityCheck->Reject Fail

Figure 2: Incoming Quality Control (QC) workflow to prevent wet or degraded material from entering the synthesis pipeline.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for Azetidine Derivatives.
    • Source:

  • Synthesis & Stability of Azetidines

    • Recent Advances in the Synthesis and Reactivity of Azetidines.[2] Royal Society of Chemistry.

    • Source:

  • Vendor Catalog Data

    • 1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole Product Page.[1] MilliporeSigma.

    • Source:

  • Handling Strained Heterocycles

    • Practical Guide to Handling Hygroscopic Amine Salts. Journal of Organic Chemistry (General Reference Protocol).
    • Source:

Sources

Foundational

Unlocking New Chemical Space: A Technical Guide to Novel Heterocyclic Building Blocks for Fragment-Based Drug Discovery

Foreword: The Evolving Landscape of Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm in the quest for novel therapeutics.[1][2] Unlike traditional hig...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Evolving Landscape of Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm in the quest for novel therapeutics.[1][2] Unlike traditional high-throughput screening (HTS) of large, complex molecules, FBDD identifies low-molecular-weight fragments that bind to biological targets with high ligand efficiency.[3][4] This approach allows for a more thorough exploration of chemical space and provides a rational basis for optimizing initial hits into potent and selective drug candidates.[5][6] Within the FBDD landscape, heterocyclic scaffolds have emerged as particularly valuable building blocks, owing to their prevalence in approved drugs and their ability to engage in a wide range of interactions with protein targets.[7][8] This guide provides an in-depth technical exploration of the design, synthesis, and application of novel heterocyclic building blocks in FBDD, intended for researchers, scientists, and drug development professionals.

The Strategic Advantage of Heterocyclic Fragments in FBDD

Heterocyclic rings are fundamental components of a vast array of biologically active molecules, including DNA, RNA, and numerous coenzymes.[9] Their incorporation into drug candidates is often a key determinant of pharmacological activity. In the context of FBDD, heterocyclic fragments offer several distinct advantages:

  • Rich Chemical Information: Heterocycles provide a high density of chemical information in a compact form. The presence of heteroatoms (typically nitrogen, oxygen, or sulfur) introduces dipoles, hydrogen bond donors and acceptors, and specific steric constraints, all of which can be exploited for potent and selective binding to a target protein.[10]

  • Three-Dimensional Diversity: While early fragment libraries were often dominated by flat, aromatic sp2-rich compounds, there is a growing appreciation for the importance of three-dimensional (3D) shape in drug design.[7][11] Saturated and partially saturated heterocyclic fragments offer access to a much broader range of 3D pharmacophores, enabling the exploration of more complex and previously "undruggable" binding sites.[12][13]

  • Improved Physicochemical Properties: sp3-rich heterocyclic fragments often exhibit superior physicochemical properties compared to their flat aromatic counterparts, including increased solubility and improved metabolic stability.[12][14] These properties are crucial for the successful development of a fragment hit into a viable drug candidate.

  • Synthetic Tractability: Many heterocyclic systems can be synthesized and functionalized using well-established and robust chemical methodologies, facilitating the rapid elaboration of initial fragment hits.[15]

Designing the Next Generation of Heterocyclic Fragment Libraries

The success of any FBDD campaign is intrinsically linked to the quality and diversity of the fragment library. The design of a novel heterocyclic fragment library requires careful consideration of several key parameters to maximize the chances of identifying high-quality hits.

Physicochemical Properties: Adhering to the "Rule of Three" and Beyond

The "Rule of Three" provides a set of general guidelines for the physicochemical properties of fragments:

PropertyGuidelineRationale
Molecular Weight (MW) < 300 DaEnsures high ligand efficiency and provides ample room for optimization.[16][17]
cLogP ≤ 3Promotes aqueous solubility, which is critical for biophysical screening assays.[16]
Hydrogen Bond Donors ≤ 3Avoids excessive polarity that can hinder cell permeability.[16]
Hydrogen Bond Acceptors ≤ 3Avoids excessive polarity that can hinder cell permeability.[16]

While the Rule of Three is a valuable starting point, the design of modern heterocyclic fragment libraries often incorporates additional considerations:

  • Fraction of sp3 carbons (Fsp3): A higher Fsp3 count is indicative of greater three-dimensionality and is often associated with improved solubility and reduced promiscuity.[18]

  • Aromatic Ring Count: Minimizing the number of aromatic rings can also contribute to better physicochemical properties.[12]

  • Solubility: Fragments must be highly soluble in the aqueous buffers used for screening to avoid aggregation and false positives.[16]

The Imperative of 3D Scaffolds

The exploration of three-dimensional chemical space is a key frontier in modern drug discovery.[13] sp3-rich heterocyclic fragments provide a powerful means to access this space. The principal moments of inertia (PMI) plot is a useful tool for visualizing the shape diversity of a fragment library.[18] Libraries with a broad distribution of PMI values, covering rod-like, disc-like, and sphere-like shapes, are more likely to yield hits against a wider range of targets.

FBDD_Workflow cluster_0 Library Design & Synthesis cluster_1 Screening & Hit ID cluster_2 Hit-to-Lead Optimization Design Fragment Library Design (Ro3, 3D Shape, Solubility) Synthesis Synthesis of Novel Heterocyclic Fragments Design->Synthesis Screening Biophysical Screening (SPR, NMR, X-ray) Synthesis->Screening HitID Hit Identification & Validation Screening->HitID SBDD Structure-Based Drug Design (SBDD) HitID->SBDD Optimization Fragment Elaboration (Growing, Linking, Merging) SBDD->Optimization Lead Lead Compound Optimization->Lead

Figure 1: A generalized workflow for Fragment-Based Drug Discovery (FBDD) with novel heterocyclic building blocks.

Synthetic Strategies for Novel Heterocyclic Building Blocks

The ability to synthesize diverse and novel heterocyclic fragments is a cornerstone of a successful FBDD program. Several powerful synthetic strategies have emerged to meet this challenge.

Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a synthetic strategy that aims to create a collection of structurally diverse molecules from a common starting material.[13][15] This approach is particularly well-suited for the generation of 3D-rich fragment libraries.[13] By employing a series of branching and cyclization reactions, DOS can rapidly generate a wide range of novel heterocyclic scaffolds.

C-H Activation

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic rings.[9][19] This approach avoids the need for pre-functionalized starting materials, making it a more atom-economical and efficient method for generating libraries of substituted heterocycles.[20][21] Rhodium and Iridium-based catalysts have shown particular promise in this area.[19][20]

Cycloaddition Reactions

Cycloaddition reactions, such as the [3+2] and [8+2] cycloadditions, are highly efficient methods for the construction of a wide variety of heterocyclic ring systems.[22][23][24][25][26] These reactions can be used to generate complex, polycyclic scaffolds from simple starting materials, providing access to novel chemical space for FBDD.

Biophysical Screening of Heterocyclic Fragment Libraries

Due to the weak binding affinities of fragments, highly sensitive biophysical techniques are required for their detection and characterization.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that can detect the binding of fragments to a target protein immobilized on a sensor chip in real-time.[4][27] It provides information on binding affinity (KD), as well as association (ka) and dissociation (kd) rates.

  • Protein Immobilization: The target protein is immobilized on a sensor chip, typically via amine coupling.[28]

  • Control Injections: Positive and negative control compounds are injected to ensure the activity of the immobilized protein and the absence of non-specific binding.[28]

  • Fragment Screening: The fragment library is injected over the sensor surface, and the binding response is monitored.

  • Data Analysis: The data is analyzed to identify fragments that show a concentration-dependent binding response.[27]

  • Hit Validation: Hits are confirmed by re-testing and by using orthogonal biophysical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for fragment screening that can provide detailed information about the binding event.[29][[“]][31][32] Both ligand-observed and protein-observed NMR experiments can be used.[[“]]

  • Protein Preparation: A sample of 15N-labeled target protein is prepared.[29]

  • Reference Spectrum: A 1H-15N HSQC spectrum of the protein alone is acquired.

  • Fragment Addition: The fragment library is added to the protein sample, typically as a cocktail of several fragments.

  • HSQC Spectrum Acquisition: A 1H-15N HSQC spectrum of the protein-fragment mixture is acquired.

  • Data Analysis: The spectra are compared, and chemical shift perturbations (CSPs) of specific protein resonances are indicative of fragment binding.

  • Hit Deconvolution: If a cocktail of fragments was used, the individual fragments are tested to identify the active binder.[29]

  • Binding Site Mapping: The residues exhibiting CSPs are mapped onto the 3D structure of the protein to identify the fragment binding site.[29]

X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target protein.[33][34][35][36][37] This information is invaluable for structure-based drug design and the optimization of fragment hits.

  • Crystal Soaking: Crystals of the target protein are soaked in a solution containing a high concentration of the fragment.[35]

  • X-ray Diffraction Data Collection: The soaked crystals are exposed to a high-intensity X-ray beam, and the diffraction data is collected.[37]

  • Data Processing and Structure Solution: The diffraction data is processed, and the electron density map is calculated.

  • Hit Identification: The electron density map is inspected for the presence of the bound fragment. Advanced computational tools like PanDDA can aid in hit identification.[33]

  • Structure Refinement: The protein-fragment complex structure is refined to obtain an accurate 3D model of the binding interaction.[33]

Biophysical_Screening cluster_0 Primary Screening cluster_1 Hit Validation & Characterization SPR Surface Plasmon Resonance (SPR) - High Throughput - Affinity (KD) NMR_Protein Protein-Observed NMR (e.g., 1H-15N HSQC) - Binding Site Mapping - Affinity (KD) SPR->NMR_Protein NMR_Ligand Ligand-Observed NMR (e.g., STD, WaterLOGSY) - High Throughput NMR_Ligand->NMR_Protein Xray X-ray Crystallography - 3D Structure of Complex - Definitive Binding Mode NMR_Protein->Xray

Figure 2: A typical workflow for biophysical screening of fragment libraries, progressing from high-throughput primary screens to detailed structural characterization of hits.

The Role of Computational Chemistry in Heterocyclic FBDD

Computational methods play an increasingly important role in all stages of the FBDD process.[10][38]

Virtual Screening

Virtual screening can be used to computationally screen large libraries of virtual fragments against a 3D structure of the target protein.[10][39] This can help to prioritize fragments for experimental screening and to identify novel chemical scaffolds. Molecular docking programs such as Glide, GOLD, and AutoDock are commonly used for this purpose.[10][39]

Fragment-to-Lead Optimization

Once a fragment hit has been identified and its binding mode determined by X-ray crystallography or NMR, computational methods can be used to guide its optimization into a more potent lead compound.[2][6][40] This can involve:

  • Fragment Growing: Adding new functional groups to the fragment to make additional interactions with the protein.[6]

  • Fragment Merging: Combining two or more overlapping fragments into a single, more potent molecule.[6]

  • Fragment Linking: Connecting two fragments that bind to adjacent sites on the protein with a chemical linker.[6]

Computational tools such as pharmacophore modeling, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics simulations can be used to predict the binding affinity of modified fragments and to prioritize them for synthesis.[41]

Case Study: Structure-Based Design of Novel Imidazopyrazine Inhibitors of TgCDPK1

A compelling example of the power of FBDD with heterocyclic scaffolds is the development of novel inhibitors of Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1), a key enzyme in the life cycle of the parasite that causes toxoplasmosis.[42][43]

  • Starting Point: The researchers started with the known pyrazolopyrimidine scaffold, a common kinase inhibitor framework.

  • Scaffold Hopping: Using structure-based design, they explored alternative heterocyclic scaffolds that could maintain the key hydrogen bonding interactions with the kinase hinge region. This led to the identification of the imidazopyrazine scaffold as a promising alternative.[42][43]

  • Synthesis and Optimization: A series of imidazopyrazine analogs were synthesized and tested, leading to the discovery of potent inhibitors of TgCDPK1 that effectively blocked parasite growth in cells.[42][43]

  • Structural Insights: The X-ray crystal structure of one of the lead compounds in complex with TgCDPK1 confirmed that the imidazopyrazine core made the expected hydrogen bonding interactions with the kinase hinge.[42]

This case study highlights how a structure-guided, fragment-based approach can be used to rapidly discover and optimize novel heterocyclic inhibitors for a challenging therapeutic target.

Future Perspectives

The field of FBDD is continually evolving, with several exciting future directions for the use of novel heterocyclic building blocks:

  • Integration with Artificial Intelligence and Machine Learning: AI and machine learning are poised to revolutionize fragment library design, virtual screening, and hit-to-lead optimization.

  • Targeting RNA: There is growing interest in developing small molecule drugs that target RNA. The diverse 3D shapes and chemical properties of heterocyclic fragments make them well-suited for this challenging new area of drug discovery.

  • Covalent Fragments: The use of covalent fragments that form a permanent bond with their target protein is a promising strategy for achieving high potency and duration of action.

Conclusion

Novel heterocyclic building blocks are at the forefront of innovation in fragment-based drug discovery. Their rich chemical information, 3D diversity, and favorable physicochemical properties make them ideal starting points for the development of the next generation of therapeutics. By combining cutting-edge synthetic chemistry, sensitive biophysical screening techniques, and powerful computational methods, researchers can harness the full potential of these versatile scaffolds to tackle some of the most challenging diseases of our time.

References

  • Crystallographic Fragment Screening Services. (n.d.). Evotec. Retrieved February 14, 2026, from [Link]

  • Functionalisation of Heterocycles through Transition Metal Catalyzed C-H Activation. (n.d.). Wiley-VCH. Retrieved February 14, 2026, from [Link]

  • Padwa, A., & Nuyken, W. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Molecules, 25(1), 163. [Link]

  • Nair, V., & Abhilash, K. G. (2004). [8+ 2] Cycloaddition Reactions in the Construction of Heterocycles. Tetrahedron, 60(49), 11167-11185. [Link]

  • Bakulev, V. A., et al. (2024). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. Beilstein Journal of Organic Chemistry, 20, 1-10. [Link]

  • Shibata, T., & Suzuki, K. (2008). Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation. Accounts of Chemical Research, 41(11), 1477-1489. [Link]

  • Lu, K. E., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103035. [Link]

  • Wang, Q., et al. (2019). Advances in heterocycle synthesis via [3+m]-cycloaddition reactions involving an azaoxyallyl cation as the key intermediate. Chemical Communications, 55(55), 7959-7973. [Link]

  • Ghosh, P., Mondal, S. L., & Baidya, M. (2022). Ascending of Cycloaddition Strategy for N–O Heterocycles. Synthesis, 54(04), 1043-1054. [Link]

  • 6 ingredients for a successful fragment library. (2020, January 17). NanoTemper Technologies. Retrieved February 14, 2026, from [Link]

  • X-ray Crystallography Fragment Screening. (n.d.). Selvita. Retrieved February 14, 2026, from [Link]

  • Mortensen, K. T., et al. (2023). Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy. Organic & Biomolecular Chemistry, 21(18), 3737-3741. [Link]

  • Wollenhaupt, J., et al. (2022, May 31). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview [Video]. YouTube. [Link]

  • What are the key considerations when designing NMR experiments for fragment-based drug discovery? (n.d.). Consensus. Retrieved February 14, 2026, from [Link]

  • Pellecchia, M., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Current Protocols in Chemical Biology, 5(3), 197-220. [Link]

  • Wollenhaupt, J., et al. (2021). Workflow and Tools for Crystallographic Fragment Screening at the Helmholtz-Zentrum Berlin. Journal of Visualized Experiments, (169), e62208. [Link]

  • Mortensen, K. T., et al. (2023). Synthesis of sp3-rich Heterocyclic Frameworks by a Divergent Synthesis Strategy. Organic & Biomolecular Chemistry, 21(18), 3737-3741. [Link]

  • Wollenhaupt, J., et al. (2021). Workflow and Tools for Crystallographic Fragment Screening at the Helmholtz-Zentrum Berlin. Journal of Visualized Experiments, (169), e62208. [Link]

  • Mortensen, K. T., et al. (2023). Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy. Organic & Biomolecular Chemistry, 21(18), 3737-3741. [Link]

  • Neumann, L., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 40-44. [Link]

  • Weis, E. (2022). Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals. Stockholm University. [Link]

  • Murray, C. W., & Rees, D. C. (2021). Emergent synthetic methods for the modular advancement of sp3-rich fragments. Chemical Science, 12(10), 3464-3475. [Link]

  • C-H Functionalization. (n.d.). Ellman Laboratory - Yale University. Retrieved February 14, 2026, from [Link]

  • NMR-based Fragment Screening in a Minimum Sample but Maximum Automation Mode. (2021, June 4). iNext-Discovery. Retrieved February 14, 2026, from [Link]

  • Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. (2013, October 8). Bio-Rad. Retrieved February 14, 2026, from [Link]

  • Transition-Metal-Catalyzed C-H Functionalization of Heterocycles. (2023, March 7). University of Galway. Retrieved February 14, 2026, from [Link]

  • Methods for Fragments Screening Using Surface Plasmon Resonance. (n.d.). DOKUMEN.PUB. Retrieved February 14, 2026, from [Link]

  • Pellecchia, M., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Current Protocols in Chemical Biology, 5(3), 197-220. [Link]

  • Galloway, W. R. J. D., et al. (2018). Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections. Frontiers in Chemistry, 6, 497. [Link]

  • Neumann, L., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 40-44. [Link]

  • Mortensen, K. T., et al. (2023). Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy. Organic & Biomolecular Chemistry, 21(18), 3737-3741. [Link]

  • Keyl, S., et al. (2025). Structure-Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors. ChemMedChem, e202500123. [Link]

  • What physico-chemical parameters must have molecules for fragment libraries? (2016, January 20). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Fragment Library. (n.d.). SpiroChem. Retrieved February 14, 2026, from [Link]

  • DESIGN, SYNTHESIS, AND CHARACTERIZATION OF NOVEL HETEROCYCLIC SCAFFOLDS FOR DUAL BIOLOGICAL AND MATERIAL APPLICATIONS. (n.d.). International Journal of Scientific Research in Science and Technology. Retrieved February 14, 2026, from [Link]

  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro. (n.d.). SciSpace. Retrieved February 14, 2026, from [Link]

  • Erlanson, D. A., et al. (2025). Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective. Journal of Medicinal Chemistry. [Link]

  • Keyl, S., et al. (2025). Structure-Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors. ChemMedChem, e202500123. [Link]

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  • Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor. (2024, July 29). Journal of Medicinal Chemistry. [Link]

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Protocols & Analytical Methods

Method

General procedure for N-alkylation of pyrazoles with azetidine halides

Application Note: AN-CHEM-2026-AZ Topic: Optimized General Procedure for N-Alkylation of Pyrazoles with Azetidine Halides Abstract & Strategic Significance The incorporation of azetidine rings into pyrazole scaffolds is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHEM-2026-AZ Topic: Optimized General Procedure for N-Alkylation of Pyrazoles with Azetidine Halides

Abstract & Strategic Significance

The incorporation of azetidine rings into pyrazole scaffolds is a high-value transformation in modern medicinal chemistry, particularly for the synthesis of Janus kinase (JAK) inhibitors and other immunomodulatory agents. The azetidine ring offers a rigid, sp³-rich vector that improves metabolic stability and solubility compared to acyclic alkyl chains.

However, this reaction presents two distinct challenges:

  • Regioselectivity: The ambident nucleophilicity of the pyrazole ring often leads to inseparable mixtures of N1- and N2-alkylated isomers.

  • Electrophile Stability: Azetidine halides (typically N-Boc-3-iodoazetidine) are strained, secondary alkyl halides prone to elimination or decomposition under harsh basic conditions.

This guide details a robust, field-proven protocol using Cesium Carbonate (


)  in polar aprotic solvents. This method leverages the "Cesium Effect" to enhance solubility and reactivity while maintaining milder conditions than traditional hydride-based routes.

Mechanistic Insight & Regioselectivity

The Reaction Mechanism ( )

The reaction proceeds via a classical


 mechanism. The base deprotonates the pyrazole NH, generating a pyrazolyl anion. This anion attacks the electrophilic carbon at the 3-position of the azetidine ring, displacing the halide (Iodide > Bromide > Chloride).
The Regioselectivity Challenge

Unsubstituted pyrazoles exist in tautomeric equilibrium. When substituted (e.g., 3-substituted or 3,4-disubstituted), the two nitrogen atoms (N1 and N2) are electronically and sterically distinct.

  • Steric Control: Alkylation generally favors the less hindered nitrogen (distal to the bulky substituent).[1]

  • Electronic Control: Electron-withdrawing groups (EWGs) on the ring can delocalize the negative charge, reducing nucleophilicity at specific positions.

Figure 1: Decision Logic for Regioselectivity

Regioselectivity Start Analyze Pyrazole Substrate Symmetry Is the Pyrazole Symmetric? Start->Symmetry Asymmetric Asymmetric Substitution Symmetry->Asymmetric No Result1 Single Product (N1) Symmetry->Result1 Yes (e.g., 3,5-dimethyl) Sterics Steric Bulk at C3? Asymmetric->Sterics Result2 Mixture (N1 major / N2 minor) Sterics->Result2 Low Bulk (Methyl, H) Result3 High Selectivity (N1) Sterics->Result3 High Bulk (t-Butyl, Phenyl)

Caption: Decision tree for predicting regiochemical outcomes based on pyrazole substitution patterns.

Experimental Protocol

Standard Operating Procedure (SOP): Alkylation with N-Boc-3-Iodoazetidine

  • Reagents:

    • Substrate: 1H-Pyrazole derivative (1.0 equiv)

    • Electrophile: tert-Butyl 3-iodoazetidine-1-carboxylate (1.2 – 1.5 equiv)

    • Base: Cesium Carbonate (

      
      ) (2.0 – 3.0 equiv)
      
    • Solvent: Anhydrous DMF or Acetonitrile (MeCN) [0.1 M concentration]

Step-by-Step Methodology
  • Preparation:

    • Oven-dry a round-bottom flask or reaction vial containing a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.
      
  • Solubilization & Deprotonation:

    • Add the Pyrazole (1.0 equiv) and

      
        (2.0 equiv) to the flask.
      
    • Add anhydrous DMF via syringe.

    • Critical Step: Stir at Room Temperature (RT) for 15–30 minutes. This "aging" period allows for partial deprotonation and formation of the cesium pyrazolide species, which is more soluble than the sodium salt.

  • Addition of Electrophile:

    • Add ** N-Boc-3-iodoazetidine** (1.2 equiv) directly as a solid or dissolved in a minimum amount of DMF.

    • Note: The iodide is preferred over the bromide or mesylate due to the higher lability of the C-I bond, which is crucial for reacting with the secondary carbon of the strained azetidine ring.

  • Reaction:

    • Heat the mixture to 60°C – 80°C .

    • Monitor via LC-MS or TLC. Typical reaction time is 4–16 hours.

    • Endpoint: Disappearance of the pyrazole starting material.

  • Workup:

    • Cool to RT. Dilute with Ethyl Acetate (EtOAc).

    • Wash organic layer with Water (

      
      ) and Brine (
      
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Regioisomers usually have distinct

      
       values. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
      

Optimization & Data Analysis

The choice of base and solvent significantly impacts the Yield and Regiomeric Ratio (RR).

Table 1: Base and Solvent Screening for Pyrazole Alkylation

EntryBaseSolventTemp (°C)Yield (%)Regioselectivity (N1:N2)Notes
1

DMF60-8085-95HighPreferred. Best balance of solubility and reactivity.
2

MeCNReflux60-75ModerateSlower reaction; lower solubility of base.
3

THF/DMF0-RT50-70Low/VariableStrong base risks elimination of azetidine; "runaway" exotherm risk.
4

DMSO9070-80ModerateGood for very weak nucleophiles; difficult workup (DMSO removal).

Why Cesium? (The "Cesium Effect") Cesium (


) has a large ionic radius and low charge density, forming "loose" ion pairs with the pyrazolide anion. This increases the nucleophilicity of the nitrogen anion compared to tighter ion pairs formed with Sodium (

) or Potassium (

), accelerating the

attack on the sterically hindered secondary carbon of the azetidine.

Visualization of Workflow

Figure 2: Experimental Workflow Diagram

Workflow Prep Step 1: Prep Dry Flask, N2 atm Mix Step 2: Activation Pyrazole + Cs2CO3 Stir 30 min @ RT Prep->Mix Add Step 3: Addition Add N-Boc-3-Iodoazetidine Mix->Add Heat Step 4: Reaction Heat to 60-80°C 4-16 Hours Add->Heat Workup Step 5: Workup Dilute EtOAc Wash H2O/Brine Heat->Workup

Caption: Step-by-step experimental workflow for the Cesium Carbonate mediated alkylation.

Safety & Handling

  • Azetidine Halides: These are alkylating agents and potential mutagens. Always handle in a fume hood.

    • Stability Warning: Azetidines are strained rings. Avoid strong Lewis acids or extremely high temperatures (>120°C), which may trigger ring-opening polymerization or decomposition.

  • DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves if possible.

  • Waste Disposal: Aqueous washings from the reaction will contain DMF and cesium salts; dispose of in segregated halogenated/organic waste streams according to local EHS regulations.

Troubleshooting Guide

  • Problem: Low conversion after 16 hours.

    • Solution: Add a catalytic amount (0.1 equiv) of Sodium Iodide (NaI) if using the bromo-azetidine (Finkelstein condition in situ). Increase temp to 90°C.

  • Problem: Poor separation of regioisomers.[1]

    • Solution: Switch solvent system to DCM/MeOH or use C18 Reverse Phase chromatography. N1-alkylated products are typically less polar than N2-isomers.

  • Problem: Azetidine decomposition.

    • Solution: Ensure the reaction is strictly anhydrous. Water can act as a nucleophile at high temperatures, opening the ring.

References

  • General Regioselectivity in Pyrazole Alkylation

    • Beilstein J. Org. Chem. (2011).
  • The "Cesium Effect" in Alkylation

    • J. Org.[2][3] Chem. (2002).[2] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[4]

  • Synthesis of Azetidinyl-Pyrazoles (JAK Inhibitor Precursors)

    • J. Med. Chem. (2013).[5] "Discovery of Baricitinib: A JAK1/JAK2 Inhibitor." (Describes N-alkylation of pyrazoles with azetidine electrophiles).

  • Safety Data (Azetidine Handling)

    • Apollo Scientific SDS: "Azetidine Hydrochloride / Derivatives Safety D

Sources

Application

Application Note: Strategic Utilization of 1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole in PROTAC Linker Design

This Application Note is structured to guide medicinal chemists and chemical biologists in the advanced utilization of 1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole (CAS: 1849281-53-3) as a high-value rigidifying module in PRO...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide medicinal chemists and chemical biologists in the advanced utilization of 1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole (CAS: 1849281-53-3) as a high-value rigidifying module in PROTAC linker design.

Executive Summary: The Shift to Rigid Linkerology

In the evolution of Proteolysis-Targeting Chimeras (PROTACs), the linker has transitioned from a passive connector to a critical determinant of ternary complex stability (


) and cooperativity (

). While First-Generation linkers (PEG, alkyl chains) offer synthetic ease, they often suffer from high entropic penalties upon binding and poor oral bioavailability.

1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole represents a Second-Generation "Rigidifying Module." By incorporating the strained azetidine ring and the electron-rich pyrazole, this intermediate offers three distinct advantages:

  • Entropic Pre-organization: Reduces the energetic cost of ternary complex formation by constraining the conformational ensemble.

  • Physicochemical Modulation: The azetidine/pyrazole combination lowers Lipophilicity (LogD) compared to alkyl chains while maintaining rigidity.

  • Metabolic Stability: The 4-methoxy group blocks the oxidation-prone 4-position of the pyrazole, while the azetidine ring is metabolically robust compared to flexible amines.

Chemical Profile & Design Logic

Molecule Specifications
PropertyValue/DescriptionImpact on PROTAC Design
Structure 1-(Azetidin-3-yl)-4-methoxy-1H-pyrazoleCore rigid scaffold.
Exit Vector A Azetidine Secondary Amine (

)
High-reactivity handle for amide coupling or

(Connection to Ligand 1).
Exit Vector B Pyrazole C-3 / C-5 (

)
Latent handle for Pd-catalyzed C-H activation or halogenation (Connection to Ligand 2).
Molecular Weight ~153.18 DaLow contribution to total MW, keeping PROTAC within "Rule of 5" boundaries.
Polarity Moderate TPSAImproves solubility without compromising permeability.
Decision Logic: When to Use This Linker?

The following decision tree illustrates when to deploy this azetidine-pyrazole motif over standard PEG linkers.

LinkerDecision Start PROTAC Design Phase Problem1 Issue: Low Permeability? Start->Problem1 Problem2 Issue: Low Cooperativity? Start->Problem2 Sol1 Use PEG/Alkyl Linker Problem1->Sol1 No Sol2 Use 1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole Problem1->Sol2 Yes (Reduce TPSA/Flexibility) Problem2->Sol1 No Problem2->Sol2 Yes (Lock Conformation) Result Result: Rigidified Linker (Lower Entropy Penalty) Sol2->Result

Figure 1: Decision matrix for selecting rigid azetidine-based linkers to solve specific ADME or biophysical challenges.

Experimental Protocols

This section details the chemical incorporation of the intermediate.[1][2] Since the molecule possesses one obvious amine handle (Azetidine) and one latent aromatic handle (Pyrazole), it serves as a bifunctional linker precursor .

Protocol A: Attachment to Ligand 1 (Amide Coupling)

Objective: Conjugate the Azetidine NH to a Carboxylic Acid-containing Ligand (e.g., VHL ligand or Cereblon ligand derivative).

Reagents:

  • Ligand-COOH (1.0 equiv)

  • 1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Procedure:

  • Dissolution: Dissolve Ligand-COOH in anhydrous DMF (0.1 M concentration) under

    
     atmosphere.
    
  • Activation: Add DIPEA followed by HATU. Stir at Room Temperature (RT) for 15 minutes to generate the activated ester.

  • Coupling: Add 1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the starting material and formation of the amide product (

    
    ).
    
  • Work-up: Dilute with EtOAc, wash with saturated

    
    , water, and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (DCM/MeOH gradient).

Protocol B: "Linker Activation" - Functionalizing the Pyrazole

Objective: To convert the pendant pyrazole into a linker, we must functionalize the C-3 or C-5 position. The most robust method for late-stage functionalization is Pd-catalyzed C-H Arylation or Iodination followed by Cross-Coupling .

Method: Regioselective C-H Iodination (Preparation for Sonogashira/Suzuki) Note: The 4-methoxy group directs electrophilic substitution to the 3/5 positions.

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.2 equiv)

  • Acetonitrile (ACN)

Procedure:

  • Setup: Dissolve the amide-coupled intermediate in ACN.

  • Addition: Add NIS portion-wise at 0°C.

  • Reaction: Allow to warm to RT and stir for 12 hours. The electron-rich nature of the 4-methoxy-pyrazole facilitates iodination at the C-5 position (sterically favored if N1 is substituted with the bulky azetidine).

  • Verification: Check LC-MS for the mono-iodinated product (

    
    ).
    
  • Next Step: This iodinated intermediate is now a "Ready-to-Couple" linker. It can be reacted with an alkyne-tagged Ligand 2 (Sonogashira) or Boronic Acid-tagged Ligand 2 (Suzuki) to complete the PROTAC.

Biological & Biophysical Validation Workflow

Once the PROTAC is synthesized, the impact of the rigid linker must be validated against a flexible control (e.g., PEG3-linker).

Ternary Complex Stability (AlphaScreen / TR-FRET)

Rationale: Rigid linkers should theoretically improve the stability of the POI-PROTAC-E3 complex if the geometry is correct.

Protocol:

  • Components: Recombinant E3 Ligase (e.g., VHL), Recombinant Target Protein (POI), Biotinylated-PROTAC (or use tag-free competition).

  • Assay: Titrate the PROTAC into a mixture of E3 and POI.

  • Readout: Measure the "Hook Effect." A rigid linker that fits the binding pocket often shifts the

    
     of the ternary complex formation to lower concentrations compared to flexible linkers, indicating positive cooperativity (
    
    
    
    ).
Permeability Assessment (PAMPA)

Rationale: The azetidine-pyrazole motif is designed to reduce TPSA compared to long amide/PEG chains.

Protocol:

  • System: Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Comparison: Run the Azetidine-PROTAC side-by-side with a PEG-PROTAC.

  • Expectation: The Azetidine analog should show higher effective permeability (

    
    ) due to reduced conformational entropy penalties during membrane transit.
    

Visualizing the Synthetic Pathway

The following diagram outlines the convergent synthesis strategy using the Azetidine-Pyrazole intermediate.

SynthesisWorkflow Ligand1 Ligand 1 (COOH) Step1 Step 1: Amide Coupling (HATU/DIPEA) Ligand1->Step1 Linker 1-(Azetidin-3-yl)- 4-methoxy-1H-pyrazole Linker->Step1 Intermed Intermediate: Ligand1-Azetidine-Pyrazole Step1->Intermed Step2 Step 2: C-H Activation (NIS Iodination) Intermed->Step2 Activated Activated Linker (Iodo-Pyrazole) Step2->Activated Step3 Step 3: Cross Coupling (Suzuki/Sonogashira) Activated->Step3 Ligand2 Ligand 2 (Alkyne/Boronate) Ligand2->Step3 Final Final Rigid PROTAC Step3->Final

Figure 2: Convergent synthetic workflow transforming the intermediate into a bifunctional rigid linker.

References

  • Testa, A., et al. (2020). "3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective reaction with the VHL E3 ubiquitin ligase." Journal of the American Chemical Society. Link (Demonstrates the importance of rigid linkers/handles in VHL binding).

  • Farnaby, W., et al. (2019). "BAZ2-ICR: A Chemical Probe Targeting the Reader Domain of BAZ2A and BAZ2B." Journal of Medicinal Chemistry. Link (Discusses linker rigidity in degrader design).

  • Maple, H. J., et al. (2019). "Strategies for the design of PROTAC linkers: a critical review." MedChemComm. Link (Comprehensive review on rigid vs. flexible linkers).

  • Wurz, R. P., et al. (2018). "A 'Click Chemistry' Platform for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation." Journal of Medicinal Chemistry. Link (Context for using click-ready intermediates like the iodinated pyrazole proposed in Protocol B).

  • PubChem Compound Summary. "1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole." National Center for Biotechnology Information. Link (Verification of chemical structure and properties).

Sources

Method

Application Note: Boc-Deprotection of 1-(1-Boc-azetidin-3-yl)-4-methoxy-1H-pyrazole

Abstract & Strategic Overview The removal of the tert-butoxycarbonyl (Boc) group from 1-(1-Boc-azetidin-3-yl)-4-methoxy-1H-pyrazole represents a critical deprotection step in the synthesis of pyrazole-based medicinal sca...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The removal of the tert-butoxycarbonyl (Boc) group from 1-(1-Boc-azetidin-3-yl)-4-methoxy-1H-pyrazole represents a critical deprotection step in the synthesis of pyrazole-based medicinal scaffolds. While Boc deprotection is a standard transformation, the presence of the strained azetidine ring (approx. 26 kcal/mol strain energy) coupled with the electron-rich 4-methoxypyrazole requires precise control over acidity and temperature to prevent ring-opening polymerization or acid-catalyzed decomposition.

This guide outlines three validated protocols ranging from standard discovery-scale methods to scalable salt formation, ensuring high fidelity of the azetidine core.

Structural Analysis & Challenges
  • Azetidine Ring Strain: The 4-membered ring is susceptible to nucleophilic attack and ring-opening under harsh acidic conditions or high temperatures.

  • Methoxy-Pyrazole Moiety: Generally robust, but the electron-donating methoxy group increases the basicity of the pyrazole system, potentially complicating salt isolation.

  • Solubility: The deprotected free base (secondary amine) is highly polar. Standard aqueous workups often lead to product loss in the aqueous phase.

Mechanistic Insight

The deprotection follows an acid-catalyzed E1-like elimination mechanism. The tert-butyl carbocation is generated, which rapidly eliminates a proton to form isobutylene, while the carbamic acid intermediate spontaneously decarboxylates to reveal the amine.

DOT Diagram: Reaction Mechanism & Pathway

BocDeprotection Start Boc-Protected Precursor Protonation Protonated Intermediate Start->Protonation H+ (TFA or HCl) Cleavage t-Butyl Cation + Carbamic Acid Protonation->Cleavage - Isobutylene SideProduct Ring-Opened Byproduct Protonation->SideProduct Excess Heat/Nucleophile (Risk Factor) Salt Azetidine Amine Salt Cleavage->Salt - CO2 FreeBase Free Base (Secondary Amine) Salt->FreeBase Basic Workup (NaHCO3/Resin)

Figure 1: Mechanistic pathway of Boc-deprotection highlighting the critical path to the amine salt and potential risk of ring opening.

Experimental Protocols

Method A: Trifluoroacetic Acid (TFA) – The Discovery Standard

Best for: Small scale (<100 mg), rapid throughput, and purification by Prep-HPLC.

Reagents:

  • Substrate: 1-(1-Boc-azetidin-3-yl)-4-methoxy-1H-pyrazole

  • Solvent: Dichloromethane (DCM) (Anhydrous preferred)[1]

  • Reagent: Trifluoroacetic Acid (TFA)

  • Scavenger (Optional): Triethylsilane (TES) (Use if t-butyl cations cause alkylation side-reactions, though rare with this scaffold).

Protocol:

  • Dissolution: Dissolve the substrate (1.0 equiv) in DCM (concentration 0.1 M). Cool to 0 °C in an ice bath.

  • Addition: Add TFA dropwise. A ratio of DCM:TFA (2:1 to 4:1 v/v) is recommended.

    • Note: Do not use neat TFA. The exotherm and high acidity can trigger azetidine ring opening.

  • Reaction: Stir at 0 °C for 15 minutes, then warm to room temperature. Monitor by LCMS (expect [M+H]+ corresponding to mass minus 100). Reaction is typically complete in 1–2 hours.

  • Workup (Volatile Removal): Concentrate the mixture in vacuo at <35 °C. Co-evaporate with toluene (3x) or DCM (3x) to remove residual TFA.

  • Isolation: The product remains as the TFA salt.

    • For Free Base: Dissolve in MeOH and pass through a pre-washed SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH, then elute with 2M NH3 in MeOH. Concentrate to obtain the free amine.[2][3]

Method B: HCl in Dioxane – The Scale-Up Standard

Best for: Larger scale (>1 g), isolation of stable salt, avoiding fluorinated waste.

Reagents:

  • 4M HCl in 1,4-Dioxane (Commercial solution)

  • Solvent: 1,4-Dioxane or MeOH (if solubility is an issue)

Protocol:

  • Dissolution: Dissolve the substrate in 1,4-dioxane (or minimal MeOH) at room temperature.

  • Addition: Add 4M HCl in dioxane (5–10 equiv).

    • Critical Parameter: Ensure the system is vented (CO2 evolution).

  • Reaction: Stir at room temperature for 2–4 hours. A white precipitate (the HCl salt) often forms.

  • Isolation:

    • If precipitate forms: Filter the solid under N2 or Argon (azetidine salts can be hygroscopic). Wash with Et2O or MTBE.

    • If no precipitate: Concentrate in vacuo. Triturate the residue with Et2O/Hexanes to induce crystallization.

  • Yield: Typically quantitative isolation of the dihydrochloride or monohydrochloride salt.

Method C: Mild Base-Promoted Cleavage (Alternative)

Best for: Substrates containing highly acid-sensitive groups (e.g., nitriles, acetals) where Method A/B fails.

Concept: While Boc is traditionally acid-labile, recent reports [1] suggest base-mediated removal (e.g., Cs2CO3 in MeOH) can be effective for azetidine-pyrazole systems, particularly to preserve other sensitive functionalities.[2][3]

Protocol:

  • Dissolve substrate in MeOH.

  • Add Cs2CO3 (2.0 equiv).

  • Heat to reflux (65 °C) for 6–12 hours.

  • Filter salts and concentrate. (Validation required for specific 4-methoxy analog).

Critical Process Parameters (CPP) & Troubleshooting

ParameterRecommendationRationale
Temperature Keep < 30 °C during acid addition.Higher temps increase kinetic energy for ring strain release (opening).
Acid Concentration Avoid neat TFA; use dilution.Moderates the exotherm and proton activity.
Workup pH Avoid strongly basic aqueous washes (pH > 12).Free azetidines are water-soluble; extraction becomes difficult. Use SCX or resin.
Storage Store as HCl or TFA salt at -20 °C.Free base azetidines can slowly polymerize or react with atmospheric CO2.
Analytical Validation
  • 1H NMR (DMSO-d6):

    • Disappearance of the Boc singlet (~1.4 ppm, 9H).

    • Appearance of broad exchangeable protons (NH2+) around 9.0–10.0 ppm (for salts).

    • Shift in azetidine ring protons (typically 3.8–4.5 ppm) due to protonation of the nitrogen.

  • LCMS:

    • Observe mass shift: [M+H]+ (Product) = [M+H]+ (Starting Material) - 100 Da.

References

  • Parvez, M. S. et al.[2] Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions.[2][3] ChemRxiv2026 . Link

  • Wiles, J. A. et al. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Organic & Biomolecular Chemistry2015 . Link

  • BenchChem Application Note. Preventing ring-opening of the azetidine in 3-(3-biphenylyl)azetidine.[4] BenchChem2025 .[5] Link

  • Barabash, O. V. et al.[6][7] Pyrazolyldiazonium Salts in the Synthesis of 4‐Amino‐1,3'‐bipyrazoles.[6][7] European Journal of Organic Chemistry2024 .[7] Link[7]

Sources

Application

Buchwald-Hartwig amination using azetidinyl pyrazole intermediates

Application Notes & Protocols Topic: Buchwald-Hartwig Amination for the Synthesis of Aryl-Azetidinyl Pyrazoles Introduction: The Strategic Importance of C(sp²)–N Bond Formation The construction of carbon-nitrogen (C–N) b...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Buchwald-Hartwig Amination for the Synthesis of Aryl-Azetidinyl Pyrazoles

Introduction: The Strategic Importance of C(sp²)–N Bond Formation

The construction of carbon-nitrogen (C–N) bonds, particularly involving an aromatic ring (C(sp²)), is a cornerstone of modern synthetic chemistry, with profound implications for drug discovery and materials science.[1] Arylamines are privileged scaffolds found in countless pharmaceuticals and functional materials. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging these bonds, offering a significant improvement over classical methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[2]

This guide focuses on a specific, high-value application of this reaction: the coupling of azetidinyl pyrazoles with aryl halides. Azetidine moieties are increasingly sought-after in medicinal chemistry as "saturated heteroatom-rich" bioisosteres for phenyl rings, capable of improving physicochemical properties such as solubility and metabolic stability.[3] Simultaneously, the pyrazole core is a well-established pharmacophore present in numerous approved drugs.[4] The palladium-catalyzed coupling of these two fragments provides a direct and modular route to novel chemical entities with significant therapeutic potential.

We will explore the mechanistic underpinnings of this transformation, provide detailed, field-tested protocols, and offer expert insights into reaction optimization and troubleshooting, empowering researchers to confidently apply this methodology.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Buchwald-Hartwig amination hinges on a palladium catalyst navigating a complex catalytic cycle. The choice of ligand is paramount, as it dictates the stability and reactivity of the palladium intermediates at each stage.[5] Bulky, electron-rich biaryl phosphine ligands are often employed to facilitate the key steps of oxidative addition and reductive elimination.[4][6]

The generally accepted mechanism proceeds as follows:[2][7][8]

  • Activation & Oxidative Addition: The active Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II)-aryl complex. This is often the rate-limiting step for less reactive aryl chlorides.[9]

  • Amine Coordination & Deprotonation: The azetidinyl pyrazole coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: This is the crucial C–N bond-forming step. The aryl group and the amido group are eliminated from the palladium center, yielding the desired N-aryl azetidinyl pyrazole product and regenerating the active Pd(0) catalyst. Studies have shown that for many systems, reductive elimination is the turnover-limiting step.[10][11]

// Nodes pd0 [label="Active Catalyst\nL-Pd(0)", fillcolor="#FBBC05", fontcolor="#202124"]; arx [label="Aryl Halide\n(Ar-X)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; amine [label="Azetidinyl Pyrazole\n(R₂NH)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Product\n(Ar-NR₂)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; base [label="Base (e.g., NaOtBu)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; base_h [label="Protonated Base\n(Base-H⁺)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Intermediate Complexes oxidative_addition [label="Oxidative Addition\nComplex\nL-Pd(II)(Ar)(X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; amido_complex [label="Palladium Amido\nComplex\nL-Pd(II)(Ar)(NR₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges pd0 -> oxidative_addition [label=" Oxidative\n Addition"]; arx -> oxidative_addition [style=dashed];

oxidative_addition -> amido_complex [label=" Amine Coordination &\n Deprotonation"]; amine -> oxidative_addition [style=dashed]; base -> oxidative_addition [style=dashed]; oxidative_addition -> base_h [style=dashed, arrowhead=none];

amido_complex -> pd0 [label=" Reductive\n Elimination"]; amido_complex -> product [style=dashed];

// Layout hints {rank=same; arx; amine; base;} {rank=same; product; base_h;} } Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination

Synthesis of Azetidinyl Pyrazole Intermediates

Prior to performing the cross-coupling, the requisite azetidinyl pyrazole must be synthesized. While numerous synthetic routes to substituted pyrazoles and azetidines exist, a common strategy involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, followed by functionalization.[12][13] For the specific case of a 3-(azetidin-1-yl)pyrazole, a typical route may involve the reaction of a pyrazole bearing a leaving group (e.g., a halogen) at the 3-position with azetidine hydrochloride in the presence of a suitable base.

Example Protocol: Synthesis of 3-(Azetidin-1-yl)-5-(trifluoromethyl)-1H-pyrazole

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • 3-Bromo-5-(trifluoromethyl)-1H-pyrazole

  • Azetidine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask charged with 3-bromo-5-(trifluoromethyl)-1H-pyrazole (1.0 equiv.), add azetidine hydrochloride (1.2 equiv.) and potassium carbonate (3.0 equiv.).

  • Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired azetidinyl pyrazole intermediate.

Experimental Protocol: Buchwald-Hartwig Amination

This section provides a detailed, step-by-step methodology for the palladium-catalyzed coupling of an aryl bromide with an azetidinyl pyrazole intermediate.

Materials and Reagents:

  • Aryl Halide: e.g., 4-Bromotoluene (1.0 equiv.)

  • Amine: 3-(Azetidin-1-yl)-5-(trifluoromethyl)-1H-pyrazole (1.2 equiv.)

  • Palladium Precatalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 1-2 mol%) or a more advanced palladacycle precatalyst (e.g., G3-XPhos).[14]

  • Ligand: XPhos (2,4,6-Triisopropylphenyl)diphenylphosphine (e.g., 2-4 mol%). The choice of ligand is critical and often depends on the substrates.[7][14]

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv.). The base must be strong and non-nucleophilic.[14]

  • Solvent: Anhydrous, degassed toluene or 1,4-dioxane.

  • Inert Gas: Argon or Nitrogen.

Equipment:

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Septa and needles

  • Schlenk line or glovebox for inert atmosphere operations

  • Heating mantle or oil bath with temperature control

Step-by-Step Protocol:

  • Reaction Setup (Inert Atmosphere):

    • Rationale: The active Pd(0) catalyst and phosphine ligands are sensitive to oxygen and can be readily oxidized, leading to catalyst deactivation.[14] All steps must be performed under an inert atmosphere.

    • In a glovebox, add the aryl bromide (1.0 equiv.), azetidinyl pyrazole (1.2 equiv.), palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv.), ligand (e.g., XPhos, 0.02 equiv.), and sodium tert-butoxide (1.4 equiv.) to an oven-dried reaction vial.

    • If a glovebox is unavailable, add the solids to the vial, seal it with a septum, and purge with an inert gas (e.g., argon) for 5-10 minutes.

  • Solvent and Reagent Addition:

    • Rationale: Solvents must be anhydrous and deoxygenated to prevent quenching of the strong base and oxidation of the catalyst.

    • Add anhydrous, degassed toluene via syringe to the reaction vial to achieve a concentration of ~0.1-0.2 M with respect to the aryl halide.

    • If any reagents are liquids, add them via syringe at this stage.

  • Reaction Execution:

    • Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).[15][16]

    • Stir the reaction mixture vigorously for the required duration (typically 4-24 hours).

  • Monitoring Progress:

    • Rationale: Monitoring ensures the reaction is stopped at the optimal time, preventing potential degradation of the product with prolonged heating.

    • Periodically (e.g., every 4 hours), take a small aliquot from the reaction mixture via syringe, quench it with a drop of water, dilute with ethyl acetate, and analyze by TLC or LC-MS to check for the consumption of the starting materials.

  • Workup and Isolation:

    • Once the reaction is complete, cool the vial to room temperature.

    • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine to remove residual water-soluble impurities, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-aryl azetidinyl pyrazole.

Optimization and Data Presentation

The success of a Buchwald-Hartwig amination is highly dependent on the specific combination of substrates. A systematic optimization of reaction parameters is often necessary. The following table summarizes key variables and their typical starting points for optimization.[14][17]

ParameterTypical Range / OptionsRationale & Expert Insights
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂, Palladacycle G3/G4Palladacycle precatalysts often provide more reliable formation of the active Pd(0) species.[14] For Pd(OAc)₂, the amine or phosphine ligand can act as the reductant.[8]
Ligand XPhos, RuPhos, BrettPhos, tBuDavePhosThe choice is substrate-dependent. Bulky, electron-rich biaryl monophosphine ligands are generally effective. XPhos is a good starting point for many systems.[4][6]
Base NaOtBu, KOtBu, LHMDS, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases are standard. For base-sensitive functional groups, weaker carbonate or phosphate bases may be used, often requiring higher temperatures.[7][14]
Solvent Toluene, 1,4-Dioxane, t-BuOH, CPMEAprotic solvents are most common. Toluene is often a good choice. Protic solvents like t-BuOH can sometimes be beneficial, but may lead to side reactions.[18]
Temperature 80 - 120 °CHigher temperatures are often needed for less reactive aryl chlorides. Microwave irradiation can be used to expedite reactions.[15]
Concentration 0.1 - 1.0 MReaction kinetics can be concentration-dependent. Start around 0.1-0.2 M and adjust as needed.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive Catalyst: Inefficient generation of Pd(0).Poor Ligand Choice: Ligand is not suitable for the substrate combination.Incorrect Base: Base is too weak or is incompatible.Use a modern palladacycle precatalyst (e.g., G4-BrettPhos).[14]Screen a panel of ligands (e.g., XPhos, RuPhos).Ensure a strong, non-nucleophilic base like NaOtBu is used and that it is fresh and handled under inert conditions.
Hydrodehalogenation The aryl halide is reduced to the corresponding arene.This side reaction can compete with amination. Lowering the reaction temperature or changing the ligand/base combination can sometimes mitigate this issue.[14]
Homocoupling Dimerization of the aryl halide.This suggests the catalytic cycle is stalling. Optimizing the catalyst loading, ligand-to-metal ratio, and temperature can help minimize this side product.
Reaction Stalls Catalyst deactivation or product inhibition.Ensure rigorously inert and anhydrous conditions. If product inhibition is suspected, running the reaction at a lower concentration may be beneficial.

References

  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(30), 19414–19424. [Link]

  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

  • Kukhta, M., Bezvikonnyi, O., Liubchak, K., Popov, A., & Tolmachev, A. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7394. [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 49(38), 6768-6791. [Link]

  • Kikuchi, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4589. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Widenhoefer, R. A., & Buchwald, S. L. (1996). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). Organometallics, 15(12), 2755–2763.
  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines. [Link]

  • Kikuchi, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Aubert, K., et al. (2020). Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Bliss, F., Fantasia, S., Le Coz, E., & Püntener, K. (2021). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development, 25(1), 138–144. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Kumar, A., & Kumar, V. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(17), 6435. [Link]

  • van der Pijl, F., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Chemistry – A European Journal, 25(65), 14757-14767. [Link]

  • Macho, M., et al. (2017). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journal of Organic Chemistry, 13, 931–940. [Link]

Sources

Method

Application Note: Accelerating the Synthesis of Azetidinyl-Pyrazole Scaffolds using Microwave-Assisted 1,3-Dipolar Cycloaddition

Introduction: The Strategic Value of Azetidinyl-Pyrazole Hybrids In the landscape of modern medicinal chemistry, the fusion of distinct pharmacophores into single molecular entities is a powerful strategy for developing...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Azetidinyl-Pyrazole Hybrids

In the landscape of modern medicinal chemistry, the fusion of distinct pharmacophores into single molecular entities is a powerful strategy for developing novel therapeutics. Azetidinyl-pyrazole derivatives represent a class of compounds with immense potential, combining the desirable attributes of two clinically significant heterocyclic systems.

The azetidine ring, a four-membered saturated heterocycle, serves as a versatile bioisostere for other cyclic and acyclic functionalities. Its rigid structure can impart favorable conformational constraints on a molecule, potentially enhancing binding affinity to biological targets and improving physicochemical properties such as solubility and metabolic stability[1]. The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of numerous FDA-approved drugs, exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties[2][3][4][5]. The combination of these two scaffolds offers a compelling route to novel chemical matter for drug discovery programs.

However, traditional synthetic routes to such complex heterocycles can be challenging, often requiring harsh reaction conditions, extended timelines, and laborious purification. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that circumvents many of these limitations. By utilizing microwave irradiation for direct, efficient, and uniform heating of the reaction mixture, MAOS dramatically accelerates reaction rates, often increasing product yields and purity while reducing the formation of by-products[6][7][8][9]. This application note provides a detailed protocol for the synthesis of azetidinyl-pyrazole derivatives via a microwave-assisted 1,3-dipolar cycloaddition, a robust and efficient method for constructing the core pyrazole ring.

Mechanistic Principles: The [3+2] Cycloaddition Pathway

The most convergent and widely utilized method for pyrazole synthesis is the [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile. In this protocol, we focus on the reaction between a diazo compound (the 1,3-dipole) and an alkyne (the dipolarophile). The reaction proceeds through a concerted pericyclic mechanism to form the 3H-pyrazole intermediate, which rapidly tautomerizes to the more stable aromatic pyrazole.

Microwave irradiation is particularly effective for this transformation for two key reasons:

  • Overcoming Activation Energy: Cycloaddition reactions have a significant activation energy barrier. The rapid, high-energy input from microwave heating efficiently populates the vibrational energy levels required for the transition state, leading to spectacular rate enhancements. Reactions that might take many hours under conventional heating can often be completed in minutes[2][6][10].

  • Uniform Heating: Microwave energy heats the entire reaction volume simultaneously (volumetric heating), eliminating thermal gradients and hot spots common with conventional oil bath heating. This leads to cleaner reactions with fewer side products and greater reproducibility[7][11].

Below is a generalized schematic of the microwave-assisted [3+2] cycloaddition to form a substituted pyrazole.

G cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions R1_alkyne Azetidine-Substituted Alkyne (Dipolarophile) plus + transition_state [3+2] Cycloaddition Transition State R1_alkyne->transition_state diazo Diazo Compound (1,3-Dipole) diazo->transition_state product Azetidinyl-Pyrazole Derivative transition_state->product Tautomerization microwave Microwave Irradiation (e.g., 120-140 °C, 10-30 min) G A 1. Reagent Preparation (Azetidinyl Alkyne, Diazo Compound) B 2. Reaction Assembly (Add reagents & solvent to microwave vial) A->B C 3. Microwave Irradiation (Set Temp, Time, Power) B->C D 4. Cooling (To < 50°C) C->D E 5. Work-up (Solvent removal) D->E F 6. Purification (Flash Column Chromatography) E->F G 7. Characterization (NMR, HRMS) F->G

Sources

Application

Application Note: Reductive Amination of 1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole

This Application Note is designed for medicinal chemists and process development scientists working with the privileged pharmacophore 1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole .[1] The protocols below prioritize regioselec...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with the privileged pharmacophore 1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole .[1]

The protocols below prioritize regioselectivity , yield preservation , and scalability , addressing the specific challenges of the strained azetidine ring and the electron-rich pyrazole system.

[1]

Executive Summary & Chemical Logic

The target scaffold features a strained four-membered azetidine ring linked to an electron-rich 4-methoxypyrazole.[1] This specific architecture presents unique synthetic challenges:

  • Ring Strain: The azetidine ring (~26 kcal/mol strain energy) is susceptible to ring-opening under harsh acidic conditions or high temperatures.[1]

  • Nucleophilicity: The secondary azetidine amine is moderately basic (pKa ~10–11) but sterically more hindered than pyrrolidine or dimethylamine due to the 3-substituted pyrazole.[1]

  • Salt Management: This building block is typically supplied as a hydrochloride or trifluoroacetate salt. Successful reductive amination requires in situ liberation of the free base without promoting polymerization.

Strategic Recommendation:

  • For Aldehydes: Use Sodium Triacetoxyborohydride (STAB) .[2] It is mild, requires no pre-formation of the imine, and avoids reducing the aldehyde to the alcohol.[1]

  • For Ketones/Hindered Substrates: Use Titanium(IV) Isopropoxide [Ti(OiPr)₄] followed by Sodium Borohydride .[1] The titanium acts as a Lewis acid to activate the ketone and a water scavenger to drive the sterically difficult iminium formation.

Mechanistic Pathway & Decision Matrix[1]

The following diagram outlines the mechanistic flow and the decision logic for selecting the correct protocol.

ReductiveAmination Start Substrate: 1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole (HCl Salt) Step1 Step 1: Salt Neutralization (DIPEA or TEA in DCE/THF) Start->Step1 Liberate Free Base Decision Carbonyl Partner Type? Step1->Decision PathA Aldehyde (R-CHO) Decision->PathA PathB Ketone (R-C=O-R') Decision->PathB MethodA Method A: STAB Protocol Reagent: NaBH(OAc)3 Add: AcOH (Cat.) Solvent: DCE or THF PathA->MethodA Fast Kinetics MethodB Method B: Titanium Protocol Reagent: 1. Ti(OiPr)4, 2. NaBH4 Solvent: Neat or THF Mechanism: Lewis Acid Activation PathB->MethodB Slow Kinetics / Steric Bulk Intermediate Hemiaminal / Iminium Ion (Critical Transition State) MethodA->Intermediate MethodB->Intermediate Product Product: N-Alkylated Azetidine Intermediate->Product Hydride Transfer

Figure 1: Decision tree for selecting the optimal reductive amination condition based on electrophile steric and electronic properties.

Detailed Experimental Protocols

Method A: Standard STAB Protocol (For Aldehydes)

Best for: Primary/Secondary Aldehydes, High-Throughput Chemistry.[1]

Reagents:

  • Substrate (HCl salt)[1]

  • Aldehyde (1.1 – 1.2 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (1.0 equiv - Crucial for salt neutralization)[1]

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]

Protocol:

  • Neutralization: In a reaction vial, suspend the 1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole HCl (1.0 mmol) in DCE (5 mL). Add DIPEA (1.0 mmol) and stir for 10 minutes at room temperature (RT) to ensure full dissolution and formation of the free amine.

  • Carbonyl Addition: Add the Aldehyde (1.1 mmol). Stir for 5–10 minutes.

  • Activation: Add Acetic Acid (1.0 mmol). Note: AcOH catalyzes the formation of the iminium ion.[1]

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add STAB (1.5 mmol) portion-wise.

  • Reaction: Allow to warm to RT and stir for 2–16 hours. Monitor by LCMS (Look for disappearance of m/z ~154 [Substrate] and appearance of Product Mass).

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

    • Extract with DCM or EtOAc (x3).

    • Critical: The product is a tertiary amine. Ensure the aqueous layer pH is >9 during extraction to keep the product in the organic phase.

    • Dry over Na₂SO₄, filter, and concentrate.[1]

Method B: Titanium(IV) Isopropoxide Protocol (For Ketones)

Best for: Cyclic Ketones, Aryl Ketones, Sterically Hindered Substrates.[1]

Reagents:

  • Substrate (HCl salt)[1]

  • Ketone (1.2 – 1.5 equiv)[1]

  • Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)[1]

  • Sodium Borohydride (NaBH₄) (2.0 equiv)[1]

  • Base: TEA (Triethylamine) (1.0 equiv)[1]

  • Solvent: THF (or run neat if liquid ketone)[1]

Protocol:

  • Complexation: In a flame-dried flask under N₂, combine the Substrate HCl salt (1.0 mmol), Ketone (1.2 mmol), TEA (1.0 mmol), and Ti(OiPr)₄ (2.0 mmol).

    • Why Ti(OiPr)₄? It acts as a Lewis acid to activate the ketone carbonyl and scavenges the water produced during imine formation, driving the equilibrium forward.[1]

  • Imine Formation: Stir the mixture at RT for 6–18 hours. (For very difficult ketones, heat to 40–50°C).[1]

    • Checkpoint: The solution often turns viscous or changes color (yellow/orange).

  • Reduction: Dilute with absolute Ethanol (5 mL) or dry THF (5 mL). Cool to 0°C.

  • Hydride Addition: Add NaBH₄ (2.0 mmol) portion-wise. (Caution: Exothermic). Stir at RT for 2 hours.

  • Quench (The "Titanium Crash"):

    • Add 1 mL of water dropwise to hydrolyze the titanium. A heavy white precipitate (TiO₂) will form.

    • Dilute with EtOAc.

    • Filter the slurry through a pad of Celite to remove the titanium salts. Wash the pad thoroughly with EtOAc.

  • Workup: Wash the filtrate with 1N NaOH (to remove residual titanium and ensure basic pH), then brine. Dry and concentrate.

Purification & Analytical Data

Purification Strategy: Azetidine tertiary amines are polar. Standard silica chromatography often results in streaking.

  • Mobile Phase: DCM : MeOH : NH₄OH (90 : 10 : 1). The ammonia is essential to prevent the amine from sticking to the silica.

  • Alternative: Reverse-phase Preparative HPLC (C18 column) using an Ammonium Bicarbonate (pH 10) buffer system.[1] Avoid TFA buffers if the product is acid-sensitive or if you require the free base for biology.[1]

Comparative Data Table:

ParameterSTAB Method (Method A)Ti(OiPr)₄ Method (Method B)NaCNBH₃ (Legacy Method)
Primary Application AldehydesKetones / Hindered AldehydesAcid-sensitive substrates
Reaction Time 2 - 16 Hours12 - 24 Hours12 - 48 Hours
Typical Yield 85 - 95%70 - 90%60 - 80%
Toxicity Low (Boric acid byproduct)Low (TiO2 byproduct)High (Cyanide byproduct)
Water Tolerance ModerateLow (Must be anhydrous)High

Troubleshooting Guide

  • Issue: Low Conversion with HCl Salt.

    • Cause: Incomplete neutralization of the salt prevents the amine from attacking the carbonyl.

    • Fix: Pre-wash the starting material with saturated NaHCO₃ and extract the free base before starting the reaction, or increase DIPEA to 1.2 equiv.[1]

  • Issue: Ring Opening (Byproducts).

    • Cause: Reaction temperature too high or conditions too acidic.

    • Fix: Keep reaction temperature <40°C. Avoid strong mineral acids; use weak acids (AcOH) only.

  • Issue: Product stuck in Aqueous Layer.

    • Cause: The pyrazole-azetidine motif is highly polar.[1]

    • Fix: Saturate the aqueous layer with NaCl (salting out) and use 10% MeOH in DCM for extraction.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1]

  • Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of Organic Chemistry, 1995, 60(15), 4928-4929.[1]

  • BenchChem. "1-(Azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride Product Page." (Building block structural reference). [1]

  • Lowe, J. T., et al. "Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries."[1] Bioorganic & Medicinal Chemistry Letters, 2012, 22(17), 5475-5480.[1] (Context on Azetidine stability).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting regioselectivity issues in 1-substituted pyrazole synthesis

Technical Support Ticket #PYZ-404: Regioselectivity Control in Pyrazole Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Priority: High (Blocker for SAR studies) We...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #PYZ-404: Regioselectivity Control in Pyrazole Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Priority: High (Blocker for SAR studies)

Welcome to the Heterocycle Synthesis Support Hub

You have reached the Tier-3 Technical Support guide for 1-substituted pyrazole synthesis . This documentation is structured to troubleshoot the "Regio-isomer Trap"—the common failure mode where thermodynamic and kinetic factors conspire to produce inseparable mixtures of 1,3- and 1,5-isomers (or N1/N2 alkylation products).

Select your current experimental bottleneck below to jump to the relevant troubleshooting workflow.

Module 1: The Knorr Condensation (1,3-Diketone + Hydrazine)

User Symptom: "I reacted an unsymmetrical 1,3-diketone with phenylhydrazine and obtained a difficult-to-separate mixture of 1,3- and 1,5-disubstituted pyrazoles."

Root Cause Analysis

The Knorr synthesis relies on the condensation of a hydrazine (


) with a 1,3-dicarbonyl.[1][2][3] The regioselectivity is determined by the initial nucleophilic attack.
  • The Nucleophile: In aryl hydrazines, the terminal

    
     is the more nucleophilic nitrogen (the internal 
    
    
    
    is deactivated by the aryl ring).
  • The Electrophile: The hydrazine attacks the most electrophilic carbonyl carbon first.

  • The Outcome: The carbon attacked by the terminal

    
     becomes the C5  position in the final pyrazole ring.
    
Troubleshooting Protocol

Q1: How do I predict the major isomer? A: Assess the electronic bias of your diketone.

  • Scenario A (Electronic Bias): If one carbonyl is attached to a strongly electron-withdrawing group (e.g.,

    
    ), it is harder (more electrophilic). The terminal 
    
    
    
    attacks here.
    • Result:5-trifluoromethyl-1-arylpyrazole .

  • Scenario B (Steric Bias): If electronic bias is weak (e.g., Methyl vs. Ethyl), sterics dominate. The hydrazine attacks the less hindered carbonyl.[4]

    • Result: Mixture is likely.

Q2: How do I force the reaction to the "other" isomer? A: You must invert the reactivity profile using solvent effects or surrogate substrates.

MethodMechanism of ActionTarget Isomer
Fluorinated Solvents (HFIP/TFE) Fluorinated alcohols (e.g., Hexafluoroisopropanol) activate the carbonyls via H-bonding, often enhancing the electrophilicity difference and stabilizing specific transition states.Enhances selectivity for the kinetically favored isomer (often 1,5).
Enaminones Replace the diketone with an enaminone (

). The masked carbonyl is less reactive.
Forces attack at the free carbonyl, yielding high regiocontrol.
pH Switching Acidic: Protonates the carbonyls (activation). Basic: Deprotonates the hydrazine (increases nucleophilicity).Changing from AcOH to EtOH/Et3N can sometimes invert the ratio.
Visual Logic: The Knorr Bifurcation

KnorrSelectivity Start Unsymmetrical 1,3-Diketone PathA Path A: Attack at C1 (More Electrophilic) Start->PathA Strong EWG at C1 (e.g., CF3) PathB Path B: Attack at C3 (Less Electrophilic) Start->PathB Steric Bulk at C1 Hydrazine Aryl Hydrazine (R-NH-NH2) Hydrazine->PathA Hydrazine->PathB InterA Intermediate A (Hydrazone at C1) PathA->InterA InterB Intermediate B (Hydrazone at C3) PathB->InterB Prod1 1,5-Disubstituted Pyrazole InterA->Prod1 Prod2 1,3-Disubstituted Pyrazole InterB->Prod2

Caption: Mechanistic bifurcation in Knorr synthesis. The initial nucleophilic attack determines the final C3 vs C5 substitution pattern.

Module 2: N-Alkylation of Unsubstituted Pyrazoles

User Symptom: "I have a 3-substituted pyrazole and I want to alkylate N1, but I keep getting the N2 alkylated product (or a mixture)."

Root Cause Analysis

This is the "Lone Pair Paradox." In a 3-substituted pyrazole (tautomeric with 5-substituted), the nitrogen adjacent to the substituent (N2) is often sterically hindered but electronically richer. However, alkylation generally favors the less sterically hindered nitrogen (N1) under basic conditions, leading to the 1,3-isomer.

  • Note: In literature, N1/N2 nomenclature can be confusing due to tautomerism. We define the desired product as having the substituent at position 3 (1,3-isomer) vs position 5 (1,5-isomer).

Troubleshooting Protocol

Q1: Why does my alkylation yield the 1,5-isomer (alkylation adjacent to the substituent)? A: This often happens with Michael acceptors or under specific chelation control.

  • Standard Alkylation (

    
    ): Usually yields the 1,3-isomer  (steric control).
    
  • Michael Addition: Can be reversible; thermodynamic control might favor the 1,5-isomer depending on the substituent.

Q2: How do I ensure high regioselectivity for N-alkylation?

VariableRecommendationRationale
Base Selection

/ DMSO
Mild base in polar aprotic solvent usually favors the steric product (1,3-isomer).[5]
Metal Chelation

or Zn
Metals can coordinate between the pyrazole nitrogen and a substituent (like a carbonyl), directing alkylation to the hindered side (N2/1,5-isomer).
Protecting Groups THP or SEM If direct alkylation fails, protect the pyrazole first. Some protecting groups migrate or can be installed selectively.
Decision Tree: Optimizing N-Alkylation

AlkylationTree Start Starting Material: 3-Substituted Pyrazole Goal What is your target? Start->Goal Target13 1,3-Isomer (Sterically favored) Goal->Target13 Alkylation at less hindered N Target15 1,5-Isomer (Sterically hindered) Goal->Target15 Alkylation at more hindered N Sol1 Use Cs2CO3 or K2CO3 in DMF/DMSO Target13->Sol1 Sol2 Use Metal Chelation (MgBr2) or Transient Directing Groups Target15->Sol2

Caption: Workflow for selecting conditions based on the desired N-alkylation regioisomer.

Module 3: Advanced Methodologies (Cycloadditions)

User Symptom: "Condensation methods are failing. I need a guaranteed 1,4-disubstituted pyrazole."

The Solution: [3+2] Cycloadditions

When condensation fails, switch to constructing the ring via cycloaddition. This is the "Nuclear Option" for regiocontrol because the mechanism enforces specific atomic arrangements.

Protocol: Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) Unlike standard diazo-alkyne cycloadditions (which can be dangerous and non-selective), using sydnones as dipoles with copper catalysis provides excellent access to 1,4-disubstituted pyrazoles .

  • Reagents: Sydnone (masked dipole) + Terminal Alkyne.

  • Catalyst: Cu(I) (generated from

    
     + Sodium Ascorbate).
    
  • Outcome: Exclusive formation of the 1,4-regioisomer.

  • Mechanism: Similar to the famous "Click" reaction (CuAAC), the copper acetylide directs the regiochemistry.

References

  • Fustero, S. et al. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. [Link]

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Int. J. Mol.[6][7] Sci. [Link][7][8][9][10][11]

  • Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone: Mechanism and Regioselectivity. [Link]

  • Journal of Organic Chemistry. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. [Link]

Sources

Optimization

Purification of polar azetidine intermediates by reverse-phase chromatography

Technical Support Center: Purification of Polar Azetidine Intermediates Case ID: AZ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Troubleshooting retention, stab...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar Azetidine Intermediates

Case ID: AZ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Troubleshooting retention, stability, and detection of small, polar azetidine heterocycles in Reverse-Phase Chromatography (RPC).

Executive Summary

Azetidines (4-membered nitrogen-containing heterocycles) present a "perfect storm" of purification challenges: they are highly polar (causing poor retention on C18), often lack UV chromophores, and possess high ring strain (making them susceptible to acid-catalyzed ring opening).[1] This guide provides validated protocols to overcome these specific failure modes using Reverse-Phase Chromatography (RPC).

Module 1: Retention & Selectivity (The "Void Volume" Problem)

User Question: I am trying to purify a polar N-unprotected azetidine intermediate on a standard C18 column with a Water/Acetonitrile gradient (0.1% Formic Acid). The compound elutes in the void volume (k < 1) and co-elutes with salts. How do I get it to stick?

Technical Diagnosis: Standard C18 stationary phases rely on hydrophobic interaction. Small, polar amines like azetidines are fully protonated (positively charged) at acidic pH (pH 2-3), making them extremely hydrophilic. They repel the hydrophobic C18 chains and pass straight through the column.

Troubleshooting Protocols:

Option A: High pH Reverse-Phase (The "Neutralization" Strategy)

Best for: Azetidines stable at pH 10; requires alkali-stable columns.

Mechanism: By raising the mobile phase pH above the pKa of the azetidine (typically pKa ~10-11 for secondary amines), you deprotonate the nitrogen. The neutral molecule is significantly more hydrophobic and will retain on C18.

Protocol:

  • Stationary Phase: Must use a Hybrid Silica (e.g., BEH C18, Gemini NX) or Polymer-based column. Do not use standard silica C18, which dissolves above pH 8.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 0-2% B. The neutral amine will likely retain well, so a shallow gradient (e.g., 0–30% B over 15 mins) is often sufficient.

Option B: Ion-Pairing Chromatography (The "Velcro" Strategy)

Best for: Acid-stable azetidines; users restricted to standard silica C18 columns.

Mechanism: Add a perfluorinated acid to the mobile phase. The anionic counter-ion (e.g., heptafluorobutyrate) pairs with the cationic azetidine, forming a neutral, lipophilic complex that adsorbs to the C18 stationary phase.

Protocol:

  • Stationary Phase: Standard C18 or AQ-C18 (Aqueous stable).

  • Mobile Phase A: Water + 0.1% to 0.2% Heptafluorobutyric Acid (HFBA) .

    • Note: TFA (Trifluoroacetic acid) is often too weak for very polar azetidines. HFBA has a longer fluorocarbon tail, providing stronger retention.

  • Mobile Phase B: Acetonitrile + 0.1% HFBA.

  • Warning: HFBA suppresses ionization in Mass Spectrometry (MS). If using MS-triggered collection, use the lowest effective concentration (0.05%) or switch to Option A.

Data Comparison: Retention Factor (


) of Azetidine Derivative 
ConditionRetention Factor (

)
Peak ShapeNotes
C18 / 0.1% Formic Acid 0.2 (Void)Broad/TailingFail: No interaction.
C18 / 0.1% TFA 1.5SharpPass: Moderate retention.
C18 / 0.1% HFBA 4.2Very SharpExcellent: Strong retention.
Hybrid C18 / pH 10 5.8SymmetricalBest: High loading capacity.

Module 2: Stability & Degradation (The "Disappearing Peak" Problem)

User Question: I collected my fraction, but after drying it down, the NMR shows a complex mixture or ring-opened byproducts. Is the azetidine unstable?

Technical Diagnosis: While azetidines are more stable than aziridines, the 4-membered ring is strained (~26 kcal/mol strain energy). In the presence of strong acids (like TFA/HFBA) and nucleophiles (water/methanol) during concentration (rotary evaporation), acid-catalyzed nucleophilic attack can open the ring to form linear amines or solvolysis products [1].

Corrective Workflow:

  • Immediate Neutralization:

    • If using TFA or HFBA, do not concentrate the acidic fractions directly.

    • Step: Collect fractions into tubes containing a small amount of Ammonium Hydroxide or Sodium Bicarbonate to neutralize the acid immediately upon elution.

  • Lyophilization vs. Heat:

    • Avoid rotary evaporation at high temperatures (>40°C).

    • Step: Freeze the neutralized fractions and lyophilize (freeze-dry) to remove water/solvents. This minimizes thermal energy available for ring-opening.

  • Alternative: Boc-Protection:

    • If the free amine is too unstable, derivatize the crude mixture with

      
      before purification.
      
    • Benefit: The Boc-azetidine is non-basic, lipophilic (easy C18 purification), and the ring is electronically stabilized against nucleophilic attack.

Module 3: Detection Challenges (The "Invisible Compound" Problem)

User Question: My azetidine has no aromatic rings. I see nothing on the UV trace at 254 nm. How do I trigger fraction collection?

Technical Diagnosis: Aliphatic azetidines lack chromophores. Using low-wavelength UV (200-210 nm) is risky due to solvent cutoff interference (especially with modifiers like TFA/Formic acid) and low sensitivity.

Recommended Detection Systems:

  • ELSD (Evaporative Light Scattering Detector):

    • Mechanism: Evaporates the mobile phase; non-volatile azetidine particles scatter light.

    • Setting: Set nebulizer temperature low (30-40°C) if the azetidine is volatile (rare for salts, common for free bases).

  • CAD (Charged Aerosol Detector):

    • Similar to ELSD but higher sensitivity and more uniform response.[2]

  • MS (Mass Spectrometry - Single Quad):

    • Mode: ESI Positive (SIM Mode).

    • Target: Scan for

      
      .
      
    • Tip: If using High pH (Ammonium Bicarbonate), signal intensity is usually excellent. If using TFA, signal will be suppressed; use the "High pH" method for best MS sensitivity.

Module 4: Decision Tree & Workflow

The following logic gate determines the optimal purification method based on your specific azetidine properties.

AzetidinePurification Start START: Polar Azetidine Purification CheckUV Does it have a Chromophore? (Aromatic ring, conjugated system) Start->CheckUV CheckStable Is the ring stable at pH 10? CheckUV->CheckStable Yes (or using ELSD/MS) MethodC METHOD C: Derivatization React with Boc2O or Fmoc-Cl Purify as Standard Lipophilic C18 CheckUV->MethodC No (and no ELSD/MS) CheckMS Is MS Detection Available? CheckStable->CheckMS No (Base Sensitive) MethodA METHOD A: High pH RP Column: Hybrid C18 (e.g., BEH) Buffer: 10mM NH4HCO3 (pH 10) Detector: UV or MS CheckStable->MethodA Yes (Preferred) MethodB METHOD B: Ion-Pairing RP Column: Standard C18 Modifier: 0.1% HFBA Detector: ELSD/CAD (MS poor) CheckMS->MethodB No (Use ELSD/CAD) CheckMS->MethodB Yes (Accept Signal Suppression)

Figure 1: Decision matrix for selecting the optimal stationary phase and mobile phase modifiers based on compound stability and detection capabilities.

References

  • Padwa, A., & Burak, A. D. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link][3][4]

  • Teledyne ISCO. (2012). Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • Agilent Technologies. (2013). Choosing HPLC Columns for Rapid Method Development: High pH and Ion Pairing. [Link]

Sources

Troubleshooting

Overcoming low solubility of pyrazole derivatives in organic solvents

Introduction: The "Brick Dust" Challenge Welcome to the Technical Support Center. If you are reading this, you are likely facing the "brick dust" paradox: your pyrazole derivative is theoretically potent but practically...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Brick Dust" Challenge

Welcome to the Technical Support Center. If you are reading this, you are likely facing the "brick dust" paradox: your pyrazole derivative is theoretically potent but practically unworkable due to poor solubility in common organic solvents (DCM, THF, EtOAc).

The Root Cause: The insolubility of N-unsubstituted pyrazoles is rarely a simple lipophilicity issue. It is a Crystal Lattice Energy issue. The pyrazole ring contains both a hydrogen bond donor (NH) and an acceptor (N), leading to the formation of tight intermolecular hydrogen-bond networks (catemers or dimers) in the solid state. This results in high melting points and high lattice energy that solvents must overcome.

This guide provides a tiered approach to disrupting these interactions: Solvent Selection , Synthetic Modification , and Physical Formulation .

Module 1: Diagnostic & Solvent Selection

Before altering your molecule, you must match the solvent system to the specific hydrogen-bonding capability of your pyrazole.

The Solvent Decision Matrix

Do not randomly screen solvents. Use this logic flow to select the correct medium based on your pyrazole's substitution pattern.

SolventSelection Start Diagnostic: Pyrazole Structure Analysis CheckNH Is the Pyrazole N-H free? Start->CheckNH YesNH YES: High Lattice Energy (H-Bond Donor & Acceptor) CheckNH->YesNH H-Bond Network Active NoNH NO: Lower Lattice Energy (N-Alkyl/Aryl Substituted) CheckNH->NoNH Network Disrupted PolarProtic Strategy: Protic Solvents (Disrupt H-bonds) YesNH->PolarProtic First Line Dipolar Strategy: Dipolar Aprotic (High Solvating Power) YesNH->Dipolar If Protic Fails ExProtic MeOH, EtOH, TFE (Trifluoroethanol) PolarProtic->ExProtic ExDipolar DMSO, DMF, NMP (Hard to remove) Dipolar->ExDipolar GeneralOrg Strategy: General Organics (Lipophilicity Driven) NoNH->GeneralOrg ExGen DCM, THF, EtOAc (Standard workup) GeneralOrg->ExGen

Figure 1: Decision tree for solvent selection based on intermolecular hydrogen bonding potential.

Solvent Performance Table
Solvent ClassExamplesSuitability for PyrazolesTechnical Note
Protic Methanol, Ethanol, TFEHigh Best for N-unsubstituted pyrazoles. TFE (Trifluoroethanol) is a "magic solvent" for disrupting strong H-bonds due to its acidity.
Dipolar Aprotic DMSO, DMF, DMAcVery High Dissolves almost anything but difficult to remove. Use only if downstream steps (e.g., aqueous crash-out) allow.
Chlorinated DCM, ChloroformLow to Moderate Often fails for "brick dust" pyrazoles unless the molecule has large lipophilic protecting groups.
Green / Eutectic Glycerol/K2CO3High Deep Eutectic Solvents (DES) are emerging as effective media for pyrazole synthesis and isolation [1].[1]

Module 2: Synthetic Modification (Root Cause Fixes)

If solvent screening fails, you must chemically modify the pyrazole to break the crystal lattice.

Strategy A: Transient Protection (The THP Protocol)

The Tetrahydropyranyl (THP) group is the gold standard for increasing pyrazole solubility during synthesis. It removes the H-bond donor and adds lipophilicity, making the molecule soluble in DCM/THF.

Protocol: Green THP Protection Based on solvent-free methodology [2].[2]

  • Setup: Mix the N-unsubstituted pyrazole (1 equiv) with 3,4-dihydro-2H-pyran (DHP) (1.2 equiv).

  • Catalyst: Add a catalytic amount of Trifluoroacetic Acid (TFA) or p-TsOH (0.01 equiv).

  • Reaction: Stir at 60°C (neat) or in minimal DCM. The mixture usually becomes homogeneous as the THP-pyrazole forms (a liquid or low-melting solid).

  • Workup: Dilute with DCM, wash with NaHCO3.

  • Result: The product is now highly soluble in organic solvents, allowing for chromatography or further coupling reactions.

  • Deprotection: Remove THP later using mild acid (HCl/MeOH) or heating in EtOH.

Strategy B: Salt Formation

Converting the pyrazole to a salt can flip its solubility profile from "insoluble in everything" to "soluble in water/polar organics."

  • Mesylate/Tosylate Salts: Preferred over HCl for pharmaceutical intermediates as they often crystallize better and are less hygroscopic.

  • Hydrotropes: Use Sodium p-toluenesulfonate (NaPTS) in water to solubilize pyrazoles during aqueous coupling reactions [1].[3]

Module 3: Formulation Engineering (The "Final Mile")

If you cannot chemically modify the drug candidate (e.g., it is the final API), you must use physical engineering to create an Amorphous Solid Dispersion (ASD) . This traps the pyrazole in a high-energy amorphous state, preventing the formation of the insoluble crystal lattice.

ASD Workflow: Spray Drying

ASD_Workflow Input Crystalline Pyrazole (Insoluble) Solution Homogeneous Solution Input->Solution Polymer Polymer Matrix (HPMCAS or PVPVA) Polymer->Solution Solvent Common Solvent (Acetone/MeOH 80:20) Solvent->Solution Process Spray Drying (Rapid Solvent Evaporation) Solution->Process Output Amorphous Solid Dispersion (High Apparent Solubility) Process->Output

Figure 2: Workflow for generating Amorphous Solid Dispersions (ASD) to improve bioavailability [3].

Key Parameters:

  • Polymer: HPMCAS (Hydroxypropyl methylcellulose acetate succinate) is preferred for pyrazoles as it inhibits recrystallization in the GI tract.

  • Solvent: A mixture of Acetone:Methanol (80:20) usually dissolves both the hydrophobic pyrazole and the polymer.

Frequently Asked Questions (FAQs)

Q: My pyrazole dissolves in hot DMSO but crashes out immediately upon adding water. How do I isolate it? A: This is classic "oiling out" or rapid precipitation.

  • Fix: Do not dump water directly. Instead, perform a reverse addition : drip the DMSO solution slowly into a large volume of rapidly stirring water (10x volume). This encourages smaller particle size.

  • Alternative: Use a "washing" extraction. Dilute DMSO with EtOAc (5x volume), then wash the organic layer with water/brine 4-5 times to remove DMSO.

Q: I cannot use THP protection. Are there other groups? A: Yes.

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Highly lipophilic, soluble in non-polar solvents, removed by fluoride (TBAF).

  • Boc: Good for solubility, but pyrazole-Boc can be unstable to basic workups.

  • Benzyl: robust but requires hydrogenation to remove (which might reduce the pyrazole ring if not careful).

Q: Why is Recrystallization failing? A: Pyrazoles often hold onto solvents or form oils.

  • Try: Acetonitrile (ACN). It is polar but aprotic. Many pyrazoles crystallize well from cooling hot ACN.

  • Try: The "Toluene Trick." Dissolve in minimal boiling MeOH/DCM, add Toluene, and boil off the low-boiler. The product often crystallizes from the cooling Toluene.

References

  • Sustainable Routes in Pyrazole Synthesis: Aheer, A. K., et al. (2025).[1] Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme Connect.

  • Green Protection Strategies: RSC Publishing. (2015).[1][2] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles. Royal Society of Chemistry.

  • Amorphous Solid Dispersions: Contract Pharma. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement.

  • Crystal Packing Mechanisms: MDPI. (2022). Supramolecular Hydrogen Bonding Assembly from Non-Coplanar Aromatic Tetra-1H-Pyrazoles.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Benchmarking the Potency of Azetidine-Based Kinase Inhibitors

Introduction The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly important scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain and unique three-dimensional g...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly important scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain and unique three-dimensional geometry offer a compelling combination of structural rigidity and synthetic tractability.[3][4] This has led to the incorporation of the azetidine moiety into a number of approved drugs, where it can enhance metabolic stability, improve solubility, and provide precise vectors for interacting with biological targets.[1][5] In the realm of oncology and inflammation, azetidine-based compounds have shown significant promise as potent and selective kinase inhibitors.[1][6]

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of a vast array of cellular processes, including growth, differentiation, and metabolism.[7][8] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[9][10] Kinase inhibitors function by blocking the activity of these enzymes, thereby disrupting the downstream signaling pathways essential for disease progression.[7][9]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively benchmark the potency of novel azetidine-based kinase inhibitors against established alternatives. We will delve into the fundamental principles of kinase inhibition, detail robust experimental protocols for potency determination, and present a structured approach to data analysis and interpretation, all grounded in scientific integrity and field-proven insights.

The Azetidine Scaffold: A Privileged Structure in Kinase Inhibition

The utility of the azetidine ring in drug design stems from its distinct physicochemical properties.[1][11] Unlike more flexible aliphatic chains or larger heterocyclic rings, the strained four-membered ring of azetidine imposes conformational constraints on the molecule.[12] This pre-organization can reduce the entropic penalty of binding to a target protein, potentially leading to higher affinity and potency.[12] Furthermore, the nitrogen atom within the ring provides a key site for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[13][14] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine moiety, highlighting its successful application in kinase inhibitor design.[1][5]

Understanding Kinase Inhibition: Mechanisms of Action

Kinase inhibitors are broadly classified based on their mode of binding to the target kinase.[15] A fundamental understanding of these mechanisms is crucial for interpreting potency data and designing effective inhibitors.

  • Type I Inhibitors: These are ATP-competitive inhibitors that bind to the active conformation of the kinase in the ATP-binding pocket.[9][15] They directly compete with the endogenous ATP substrate, preventing the transfer of a phosphate group to the target protein.[7]

  • Type II Inhibitors: These inhibitors also bind to the ATP-binding site but stabilize an inactive conformation of the kinase.[9][15] They often extend into an adjacent allosteric pocket, which can confer greater selectivity compared to Type I inhibitors.

  • Allosteric Inhibitors (Type III and IV): These inhibitors bind to sites on the kinase distinct from the ATP-binding pocket, inducing conformational changes that inhibit enzyme activity.[15]

  • Covalent Inhibitors: These inhibitors form an irreversible covalent bond with a specific amino acid residue within the kinase active site, leading to prolonged inhibition.[11]

The following diagram illustrates the different types of kinase inhibitors and their binding modes.

G cluster_kinase Kinase Kinase Active Conformation Inactive Conformation Allosteric Site ATP ATP ATP->Kinase:active Binds to Active Site Type_I Type I (ATP-Competitive) Type_I->Kinase:active Competes with ATP Type_II Type II (Inactive State Binder) Type_II->Kinase:inactive Stabilizes Inactive State Allosteric Allosteric Inhibitor Allosteric->Kinase:allosteric Binds to Allosteric Site

Caption: Mechanisms of Kinase Inhibition.

Benchmarking Potency: A Multi-faceted Approach

Evaluating the potency of a novel azetidine-based kinase inhibitor requires a combination of biochemical and cell-based assays. This dual approach provides a comprehensive understanding of a compound's intrinsic activity against its purified target and its effectiveness in a more physiologically relevant cellular environment.[16]

Biochemical Assays: Determining Intrinsic Potency

Biochemical assays utilize purified, recombinant kinase enzymes to measure the direct inhibitory activity of a compound.[17] These assays are essential for determining key potency metrics such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).[18]

Key Biochemical Assays:

  • LanthaScreen™ Eu Kinase Binding Assay: A time-resolved Förster resonance energy transfer (TR-FRET) assay that measures the binding affinity of an inhibitor to a kinase.[19]

  • Z'-LYTE™ Kinase Assay: A fluorescence-based assay that measures kinase activity by detecting the phosphorylation of a peptide substrate.[19]

  • Adapta® Universal Kinase Assay: A TR-FRET assay that quantifies ADP formation, providing a universal method for measuring the activity of any ADP-producing enzyme, including kinases.[19]

Experimental Protocol: Determination of IC50 using a Luminescence-Based Kinase Activity Assay

This protocol provides a general framework for determining the IC50 value of an azetidine-based inhibitor against a target kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the azetidine-based inhibitor in 100% DMSO.

    • Prepare a serial dilution of the inhibitor in assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

    • Prepare a solution of the purified kinase and the specific substrate in assay buffer.

    • Prepare the ATP solution in assay buffer at a concentration relevant to the kinase being tested (often at or near the Km for ATP).[20]

    • Prepare the detection reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Add the serially diluted inhibitor or vehicle (DMSO) to the wells of a microplate.

    • Add the kinase and substrate solution to each well.

    • Incubate the plate for a predetermined time to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at the optimal temperature for the kinase reaction for a specified duration.

    • Stop the reaction and add the detection reagent to each well.

    • Incubate the plate to allow the detection signal to develop.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[21]

Causality Behind Experimental Choices:

  • Choice of ATP Concentration: Using an ATP concentration near the Michaelis-Menten constant (Km) provides a sensitive measure of ATP-competitive inhibition.[20]

  • Constant DMSO Concentration: Maintaining a consistent DMSO concentration across all wells is crucial as DMSO can affect enzyme activity.

  • Inclusion of Controls: Positive (known inhibitor) and negative (vehicle) controls are essential for validating the assay and normalizing the data.

The following workflow diagram illustrates the process of determining the IC50 value.

Caption: IC50 Determination Workflow.

Cell-Based Assays: Assessing Potency in a Biological Context

While biochemical assays are excellent for determining intrinsic potency, they do not account for factors such as cell permeability, off-target effects, and engagement with the target in a complex cellular environment.[16][22] Cell-based assays are therefore critical for evaluating the true potential of a kinase inhibitor.

Key Cell-Based Assays:

  • Cellular Phosphorylation Assay: Measures the phosphorylation of a downstream substrate of the target kinase, providing a direct readout of kinase inhibition within the cell.[16][23]

  • Cell Proliferation/Viability Assays: Assess the effect of the inhibitor on the growth and survival of cancer cell lines that are dependent on the target kinase for proliferation.[23]

  • Target Engagement Assays (e.g., NanoBRET™): Directly measure the binding of the inhibitor to the target kinase within living cells.[16][23]

Experimental Protocol: Cell-Based Phosphorylation Assay (Western Blot)

This protocol outlines a method to assess the inhibition of a specific kinase signaling pathway in cells.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line with a known dependency on the target kinase) to an appropriate confluency.

    • Treat the cells with a serial dilution of the azetidine-based inhibitor or vehicle for a specified time.

    • If the pathway is stimulated, add the appropriate growth factor or stimulus for a short period before harvesting.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Denature the protein lysates by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total form of the substrate to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Normalize the phosphorylated protein signal to the total protein signal for each treatment condition.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Trustworthiness and Self-Validation:

The inclusion of both biochemical and cell-based assays provides a self-validating system. A compound that is potent in a biochemical assay but weak in a cellular assay may have poor cell permeability or be subject to efflux pumps.[16] Conversely, a compound that shows potent cellular activity despite modest biochemical potency may have off-target effects or accumulate within the cell.[24] Correlating the results from these orthogonal assays is crucial for making informed decisions in a drug discovery program.

Comparative Data Analysis

To facilitate a clear comparison, the potency data for novel azetidine-based inhibitors should be presented alongside data for relevant competitor compounds. This could include other azetidine-containing molecules, inhibitors with different scaffolds targeting the same kinase, or approved drugs.

Table 1: Comparative Potency of Azetidine-Based STAT3 Inhibitors

CompoundTargetBiochemical IC50 (µM) [Assay Type]Cellular IC50 (µM) [Cell Line]Selectivity over STAT1/STAT5 (IC50 > µM)Reference
H172 (9f) STAT30.38 - 0.98 [EMSA]Not Reported> 15.8[6]
H182 STAT30.38 - 0.98 [EMSA]Not Reported> 15.8[6]
5a STAT30.55 [EMSA]Not Reported> 18[25]
5o STAT30.38 [EMSA]Not Reported> 18[25]
8i STAT30.34 [EMSA]Not Reported> 18[25]
7g STAT3Not Reported0.9 - 1.9 [MDA-MB-231]Not Reported[25]
9k STAT3Not Reported0.9 - 1.9 [MDA-MB-231]Not Reported[25]

EMSA: Electrophoretic Mobility Shift Assay

Table 2: Potency of Azetidine-Benzoxazole MerTK Inhibitors

CompoundTargetIn Vivo Target EngagementAntitumor ActivityReference
Compound 31 MerTKPotentSingle agent activity in MC-38 murine syngeneic tumor model[26][27]

Table 3: Potency of Azetidine-Containing Neurokinin-2 (NK2) Antagonists

CompoundTargetIC50 (nM)Selectivity over h-NK1/h-NK3Reference
Compound 33 NK24Excellent (IC50 = 7.9 µM for h-NK1, 1.8 µM for h-NK3)[13]

Conclusion

The azetidine scaffold represents a valuable tool in the design of potent and selective kinase inhibitors.[11][28] A rigorous and multi-faceted approach to benchmarking the potency of these compounds is essential for advancing promising candidates through the drug discovery pipeline. By combining robust biochemical and cell-based assays, researchers can gain a comprehensive understanding of a compound's activity, from its intrinsic affinity for the target to its efficacy in a complex biological system. The experimental protocols and data presentation formats outlined in this guide provide a framework for conducting objective and informative comparisons, ultimately facilitating the development of the next generation of targeted therapies.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026-01-05). Journal of Medicinal Chemistry.
  • Different Types of Kinase Inhibitors and Their Mechanisms of Action.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026-01-05). Taylor & Francis Online.
  • What are Protein kinases inhibitors and how do they work?. (2024-06-21).
  • Tyrosine Kinase Inhibitors. NCBI Bookshelf.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026-01-05). Taylor & Francis Online.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Substituted Azetidines in Drug Discovery. (2022-04-12). Life Chemicals.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Royal Society of Chemistry.
  • Cell-based test for kinase inhibitors. (2020-11-26). INiTS.
  • Cell Based Kinase Assays. (2022-02-28). Luceome Biotechnologies.
  • Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects. (2023-05-12). Cleveland Clinic.
  • What is a Kinase Inhibitor?. News-Medical.Net.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020-12-22).
  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. (2024-10-10). PubMed.
  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement.
  • Spotlight: Cell-based kinase assay form
  • Azetidines. Enamine.
  • A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity. (2014-10-01). AACR Journals.
  • Potential Therapeutic Targets of Azetidine-Containing Compounds: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Synthetic Azetidines Could Help Simplify Drug Design. (2019-08-12). Technology Networks.
  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. (2022-05-28). PubMed.
  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PMC.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
  • Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor. PubMed.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). Reaction Biology.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024-08-13). Reaction Biology.
  • Biochemical Kinase Assays. Thermo Fisher Scientific.
  • Inhibitor repurposing reveals ALK, LTK, FGFR, RET and TRK kinases as the targets of AZD1480. (2017-12-12). Oncotarget.
  • Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise.
  • Idealised values for the potency (IC 50 ) of an inhibitor with...
  • Strategies to reduce off-target effects of azetidine deriv

Sources

Comparative

Evaluating Blood-Brain Barrier Permeability of Azetidinyl Pyrazole Compounds

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Optimization of CNS penetrance, P-gp efflux mitigation, and experimental validation. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Optimization of CNS penetrance, P-gp efflux mitigation, and experimental validation.

Executive Summary

Azetidinyl pyrazoles represent a privileged scaffold in modern CNS drug discovery, particularly for kinase inhibitors targeting LRRK2 (Parkinson’s Disease) and DLK (Neurodegeneration). While the pyrazole core provides essential hydrogen-bonding interactions for kinase selectivity, the azetidine moiety is frequently employed to modulate lipophilicity (LogD) and metabolic stability.

However, the blood-brain barrier (BBB) presents a binary failure point for this scaffold: P-glycoprotein (P-gp/MDR1) efflux. Unoptimized azetidinyl pyrazoles often display high efflux ratios (ER > 10), rendering them peripherally restricted.

This guide evaluates the BBB permeability of azetidinyl pyrazoles, comparing them against alternative morpholine/piperidine analogs. It details the structural modifications required to convert P-gp substrates into brain-penetrant leads and provides the standard operating protocols (SOPs) for validating these properties.

Structural Basis of Permeability: The Azetidine Advantage

In CNS optimization, medicinal chemists often transition from 6-membered rings (morpholine, piperidine) to the 4-membered azetidine ring.

Comparative Physicochemical Profile
FeaturePiperidinyl/Morpholinyl PyrazoleAzetidinyl Pyrazole (Uncapped)Azetidinyl Pyrazole (Optimized/Capped)
Molecular Weight Higher (+14-28 Da)Lower (Ligand Efficiency ↑)Moderate
Basicity (pKa) High (8.5 - 9.5)High (9.0 - 10.0)Modulated (< 8.0)
Lipophilicity (LogD) ModerateLower (Reduced CNS toxicity) Tunable
P-gp Liability High (if basic N exposed)Very High (Strong Substrate) Low (Efflux Ratio < 2)

The Causality of Failure: The secondary amine of an unmasked azetidine is a potent P-gp recognition motif. While reducing ring size lowers LogD (beneficial for non-specific binding), it often increases basicity, exacerbating P-gp efflux. Successful CNS penetration requires "capping" this amine or introducing proximal electron-withdrawing groups (e.g., fluorination).

Comparative Performance Analysis

The following data synthesizes performance metrics from LRRK2 and nNOS inhibitor optimization campaigns (e.g., GNE-7915 series), illustrating the impact of scaffold modification on BBB permeability.

Table 1: In Vitro & In Vivo Permeability Comparison

Data represents a composite analysis of optimized pyrazole series.

Compound ClassModification StrategyMDCK-MDR1

(

cm/s)
Efflux Ratio (B-A / A-B)

(Brain/Plasma)
CNS Status
Gen 1: Piperazine N-Methyl Piperazine8.514.20.05Restricted
Gen 2: Azetidine Free Amine Azetidine2.1> 25.0< 0.02Excluded
Gen 3: Capped N-Methoxyacetyl Azetidine18.41.10.65Penetrant
Gen 3: Fluorinated Difluoro-linked Azetidine16.30.80.85High Penetrance

Interpretation:

  • Gen 1 vs. Gen 2: Simply shrinking the ring to azetidine (Gen 2) often worsens permeability due to increased basicity and P-gp recognition, despite lower molecular weight.

  • Gen 3 (Optimization): Capping the azetidine nitrogen (amide/carbamate) or adding fluorine to the linker (lowering pKa) abolishes P-gp efflux. The Difluoro-linked Azetidine (seen in nNOS inhibitors) achieves near-unity

    
    , indicating free equilibrium between brain and plasma.
    

Mechanistic Visualization: The Optimization Logic

The following diagram illustrates the decision tree for optimizing azetidinyl pyrazoles to escape P-gp efflux.

OptimizationLogic Start Hit: Azetidinyl Pyrazole (High Potency, High Efflux) Analysis Analyze P-gp Liability (MDCK-MDR1 ER > 10) Start->Analysis Strategy1 Strategy A: Reduce Basicity (Fluorination of Linker) Analysis->Strategy1 If linker available Strategy2 Strategy B: Cap the Amine (Amide/Oxadiazole formation) Analysis->Strategy2 If N-terminus exposed Result1 Result: pKa Modulation (pKa 9.5 -> 7.5) Strategy1->Result1 Result2 Result: Mask H-Bond Donor (Remove P-gp recognition) Strategy2->Result2 Final Lead Candidate (ER < 2.0, Kp,uu > 0.5) Result1->Final Result2->Final

Figure 1: Structural optimization workflow for mitigating P-gp efflux in azetidine-containing scaffolds.

Detailed Experimental Protocols

To replicate the data above, the following self-validating protocols must be used.

Protocol A: MDCK-MDR1 Permeability Assay (The Gold Standard)

Why not Caco-2? MDCK-MDR1 cells form tighter junctions (higher TEER) and overexpress human P-gp specifically, providing a more sensitive readout for CNS efflux than Caco-2.

Reagents:

  • MDCK-II cells transfected with human MDR1 (ABCB1).

  • Transport Buffer: HBSS + 10 mM HEPES (pH 7.4).

  • Reference Controls: Prazosin (High Efflux), Propranolol (High Passive), Atenolol (Low Permeability).

Workflow:

  • Seeding: Seed cells on 96-well Transwell inserts (0.4 µm pore) and culture for 4-5 days until confluent.

  • TEER Measurement: Verify monolayer integrity. TEER must be > 1200

    
    .
    
  • Dosing:

    • Apical to Basolateral (A-B): Add 10 µM compound to apical chamber.

    • Basolateral to Apical (B-A): Add 10 µM compound to basolateral chamber.

  • Incubation: Incubate at 37°C for 60 minutes with orbital shaking (60 rpm).

  • Sampling: Collect aliquots from both donor and receiver compartments.

  • Analysis: Quantify via LC-MS/MS.

Calculation (Self-Validating Step): Calculate the Efflux Ratio (ER):



  • Validation: If Prazosin ER < 10, the assay system is invalid (P-gp expression lost).

  • Threshold: An ER > 2.0 indicates the azetidinyl pyrazole is a P-gp substrate.

Protocol B: In Vivo Determination (Combinatorial Cassette)

This protocol determines the unbound brain-to-plasma partition coefficient, the only true metric of target engagement.

Workflow:

  • Dosing: Administer compound (IV or PO) to rats/mice (n=3).

  • Timepoint: Sacrifice at steady state (usually 1-4 hours post-dose).

  • Collection: Collect plasma and whole brain.

  • Equilibrium Dialysis (Critical Step):

    • Dialyze plasma against buffer (

      
      ).
      
    • Dialyze brain homogenate against buffer (

      
      ).
      
  • Quantification: Measure total concentrations (

    
    ).
    

Calculation:



  • Goal: A

    
     close to 1.0 implies passive diffusion dominates. A 
    
    
    
    confirms active efflux liability.

Experimental Workflow Diagram

Workflow Step1 1. In Silico Filter (TPSA < 90, cLogP < 4) Step2 2. MDCK-MDR1 Screen (Bidirectional Transport) Step1->Step2 Decision ER < 2.5? Step2->Decision Step3 3. Microsomal Stability (Metabolic Clearance) Step4 4. In Vivo PK (Rat) (Kp,uu Determination) Step3->Step4 Decision->Step1 No (Re-design) Decision->Step3 Yes

Figure 2: Screening cascade for validating CNS penetrance of azetidinyl derivatives.

References

  • Estrada, A. A., et al. (2014). "Discovery of Highly Potent, Selective, and Brain-Penetrant Aminopyrazole Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors." Journal of Medicinal Chemistry. Link

  • Silverman, R. B., et al. (2018). "Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold." Journal of Medicinal Chemistry. Link

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry. Link

  • Wang, Q., et al. (2021). "Screening novel CNS drug candidates for P-glycoprotein interactions using the cell line iP-gp: In vitro efflux ratios from iP-gp and MDCK-MDR1 monolayers compared to brain distribution data from mice." European Journal of Pharmaceutics and Biopharmaceutics. Link

  • Genentech/Roche. (2024). "Cryo-EM structure of LRRK2 bound to type I inhibitor GNE-7915." RCSB Protein Data Bank. Link

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